Product packaging for Dexbudesonide(Cat. No.:CAS No. 51372-29-3)

Dexbudesonide

Cat. No.: B117781
CAS No.: 51372-29-3
M. Wt: 430.5 g/mol
InChI Key: VOVIALXJUBGFJZ-VXKMTNQYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexbudesonide, also known as the 22R-epimer of Budesonide, is an enantiopure synthetic glucocorticoid of significant interest in pharmacological research . Unlike the racemic Budesonide mixture used in therapeutics, which contains a 1:1 ratio of the 22R and 22S epimers, this compound offers researchers a pure compound with a defined stereochemical profile for more precise mechanistic studies . The core research value of this compound lies in its enhanced biological activity. It exhibits a approximately two-fold higher binding affinity for the glucocorticoid receptor (GR) compared to its 22S counterpart . This superior receptor interaction translates to greater local anti-inflammatory activity, which has been quantified as 1.4 to 1.7 times more potent than the racemic Budesonide mixture in model systems . The mechanism of action involves the compound diffusing into the cell and binding to the cytoplasmic GR, leading to the translocation of the complex into the nucleus. There, it modulates gene transcription, upregulating anti-inflammatory proteins and suppressing the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules . From a chemical perspective, this compound is a non-halogenated pregnane steroid with a molar mass of 430.5 g/mol and the molecular formula C₂₅H₃₄O₆ . A key structural feature is its cyclic 16α, 17α-acetal group formed with butyraldehyde . It appears as a solid with a melting point of 221-232 °C (decomposes) and is freely soluble in chloroform, sparingly soluble in ethanol, and practically insoluble in water . Researchers utilize this compound to investigate glucocorticoid signaling and its role in inflammatory pathways with high specificity. Its pure stereochemistry makes it a critical tool for probing structure-activity relationships and for developing novel targeted therapies in preclinical research . Attention: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O6 B117781 Dexbudesonide CAS No. 51372-29-3

Properties

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-VXKMTNQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017799
Record name Dexbudesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals

CAS No.

51372-29-3, 51333-22-3
Record name (22R)-Budesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51372-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexbudesonide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051372293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexbudesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16α(R),17-[butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Budesonide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HI1006KPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

221-232 °C (decomposes)
Record name Budesonide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Dexbudesonide's Mechanism of Action in Bronchial Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of dexbudesonide, a potent glucocorticoid, on human bronchial epithelial cells. It details the core signaling pathways, summarizes quantitative data on its anti-inflammatory efficacy, and provides an overview of key experimental protocols used in its study.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The primary mechanism of action for this compound in bronchial epithelial cells is mediated through its interaction with the cytosolic glucocorticoid receptor (GR). As a synthetic glucocorticoid, this compound is designed for high topical efficacy and potent anti-inflammatory properties.[1] The presence of functional glucocorticoid receptors, which act as ligand-activated transcriptional regulators, has been confirmed in primary human bronchial epithelial cells.[2]

The process can be delineated into several key steps:

  • Ligand Binding: this compound, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.

  • GR Activation: In the cytoplasm, it binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of the associated proteins.

  • Nuclear Translocation: The activated this compound-GR complex then translocates from the cytoplasm into the nucleus.

  • Gene Transcription Modulation: Once in the nucleus, the complex influences gene transcription through two primary pathways:

    • Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as annexin-1 and interleukin-10 (IL-10).[1] Annexin-1 is known to inhibit phospholipase A2, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[1]

    • Transrepression: The this compound-GR complex can suppress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][3] This interference prevents these factors from binding to their respective DNA response elements, thus blocking the transcription of genes encoding for cytokines, chemokines, and adhesion molecules.[1][3]

Key Signaling Pathways

The anti-inflammatory effects of this compound are a result of its intricate interplay with cellular signaling cascades, primarily the GR pathway and its suppression of the NF-κB pathway.

Glucocorticoid Receptor (GR) Signaling Pathway

The canonical GR signaling pathway is central to this compound's action. The diagram below illustrates the sequence from cytoplasmic binding to nuclear gene regulation.

GR_Pathway Glucocorticoid Receptor (GR) Signaling Pathway Dex This compound GR_complex GR-HSP Complex Dex->GR_complex Binds GR_active Activated Dex-GR Complex GR_complex->GR_active Activates & dissociates HSP GR_nuc Dex-GR GR_active->GR_nuc Translocates GRE GRE GR_nuc->GRE Binds to AntiInflam_Gene Anti-inflammatory Gene Transcription (e.g., Annexin-1, IL-10) GRE->AntiInflam_Gene Promotes (Transactivation)

Caption: this compound activates the GR, leading to nuclear translocation and gene transactivation.

Inhibition of NF-κB Signaling

A critical aspect of this compound's anti-inflammatory effect is its ability to suppress the NF-κB signaling pathway, a cornerstone of inflammatory responses in bronchial epithelial cells.

NFkB_Inhibition Inhibition of NF-κB Pathway by this compound-GR Complex cluster_cyto Cytoplasm cluster_nuc Nucleus Inflam_Stim Inflammatory Stimuli (e.g., Virus, LPS) IKK IKK Inflam_Stim->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Degrades NFkB_IkB->NFkB Releases GR_active Dex-GR Complex GR_nuc Dex-GR GR_active->GR_nuc Translocates ProInflam_Gene Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8, CXCL10) NFkB_nuc->ProInflam_Gene Promotes GR_nuc->NFkB_nuc Inhibits (Transrepression)

Caption: The this compound-GR complex inhibits NF-κB-mediated pro-inflammatory gene expression.

Quantitative Data Summary

This compound has been shown to dose-dependently inhibit the production and expression of various pro-inflammatory mediators in bronchial epithelial cells.

MediatorCell Type / ModelStimulusEffect of BudesonideReference(s)
IL-6, IL-8Human Lung Epithelial (A549)Swine Dust ExtractDose-dependent, almost total inhibition (10⁻¹³ to 10⁻⁸ M).[4]
IL-8, ENA-78Caco-2 (Intestinal Epithelial)LPS-stimulated MacrophagesDose-dependent decrease in mRNA levels.[5]
TSLP, CCL26NHBE CellsPoly I:C / Rhinovirus-16Significant inhibition of mRNA and protein expression at 10⁻⁷ M, effective even when added post-stimulation.[6]
CCL5, CXCL8, CXCL10NHBE & BEAS-2B CellsRhinovirusConcentration-dependent suppression. Additive or synergistic effects when combined with formoterol.[7]
Paracellular Permeability16HBE CellsPoly I:C (dsRNA)0.1 µM budesonide significantly limited the increase in small molecule flux (4 kDa FITC-dextran).[8]
Barrier FunctionMouse Model (in vivo)Poly I:C (dsRNA)Prophylactic inhaled budesonide (700 µg/kg) attenuated barrier disruption, reducing FITC-dextran leak from airspace to serum.[8][9]

Detailed Experimental Protocols

The following sections describe common methodologies used to investigate the effects of this compound on bronchial epithelial cells.

Cell Culture and Treatment
  • Cell Lines: Normal Human Bronchial Epithelial (NHBE) cells or immortalized human bronchial epithelial cell lines (e.g., 16HBE14o-, BEAS-2B, A549) are commonly used.[4][7][9]

  • Culture Conditions: Cells are typically grown in appropriate media (e.g., Bronchial Epithelial Growth Medium) at 37°C in a humidified atmosphere of 5% CO₂. For barrier function assays, cells are cultured on Transwell inserts.[9]

  • Stimulation: To mimic inflammatory conditions, cells are challenged with stimuli such as lipopolysaccharide (LPS), viral mimetics like polyinosinic:polycytidylic acid (poly I:C), or live viruses like Human Rhinovirus (HRV).[4][7][9]

  • Drug Incubation: Cells are often pre-treated with varying concentrations of this compound (e.g., 1-10 µM or in a dose-response from 10⁻¹³ to 10⁻⁸ M) for a set period (e.g., 18 hours) before the inflammatory challenge is introduced.[4][9]

Gene Expression Analysis (Real-Time RT-PCR)

This protocol is used to quantify changes in the mRNA levels of specific genes.

qpcr_workflow Experimental Workflow: Gene Expression Analysis (RT-PCR) A 1. Cell Culture & Treatment (this compound +/- Stimulus) B 2. RNA Extraction (e.g., using Trizol or commercial kits) A->B C 3. RNA Quantification & Purity Check (e.g., NanoDrop, A260/280 ratio) B->C D 4. Reverse Transcription (RNA -> cDNA) C->D E 5. Real-Time PCR (qPCR) (Amplify target genes & housekeeping gene) D->E F 6. Data Analysis (Calculate relative expression, e.g., ΔΔCt method) E->F

Caption: Standard workflow for quantifying mRNA changes in treated bronchial epithelial cells.

  • RNA Extraction: Total RNA is isolated from the cultured cells using methods like Trizol reagent or commercial kits.[10]

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[10]

  • Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the target genes (e.g., IL6, IL8, CCL26) and a housekeeping gene for normalization (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye.

  • Quantification: The relative expression of the target gene is calculated, often using the comparative Ct (ΔΔCt) method, to determine the fold change in expression between different treatment groups.

Protein Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is employed to measure the concentration of secreted proteins (cytokines, chemokines) in the cell culture supernatant.

  • Sample Collection: After treatment, the cell culture medium (supernatant) is collected.

  • Assay Performance: The supernatant is added to microplate wells pre-coated with a capture antibody specific for the target protein (e.g., IL-6, TSLP).

  • Detection: A detection antibody, conjugated to an enzyme, is added, followed by a substrate that produces a measurable colorimetric signal.

  • Analysis: The signal intensity is proportional to the amount of protein present and is quantified by reading the absorbance on a microplate reader. Concentrations are determined by comparison to a standard curve.

Epithelial Barrier Function Assay

This assay measures the integrity of the epithelial monolayer, which can be disrupted by inflammation.

  • Cell Seeding: 16HBE cells are grown to confluence on permeable Transwell inserts, forming a tight monolayer that separates the apical and basal compartments.[9]

  • Treatment: Monolayers are treated with this compound prior to challenge with a barrier-disrupting agent like poly I:C.[9]

  • Measurement: Barrier integrity is assessed by two main methods:

    • Trans-Epithelial Electrical Resistance (TEER): A voltmeter is used to measure the electrical resistance across the monolayer. A decrease in TEER indicates increased permeability.[9]

    • Paracellular Flux: A fluorescently-labeled, non-permeable molecule (e.g., 4 kDa FITC-dextran) is added to the apical chamber. The amount of fluorescence that leaks into the basal chamber over time is measured, quantifying the passage of molecules through the cell junctions.[9]

Conclusion

This compound exerts its potent anti-inflammatory effects on bronchial epithelial cells primarily through the activation of the glucocorticoid receptor. This leads to a dual action of upregulating anti-inflammatory genes (transactivation) and, critically, suppressing pro-inflammatory signaling pathways like NF-κB (transrepression). This results in a marked reduction in the production of key inflammatory mediators. Furthermore, evidence demonstrates that this compound plays a crucial role in maintaining and promoting the integrity of the airway epithelial barrier, an effect that may be independent of its classic anti-inflammatory actions.[9][11] This multifaceted mechanism of action underscores its clinical efficacy in treating inflammatory airway diseases.

References

Dexbudesonide's Affinity for the Glucocorticoid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Dexbudesonide for the glucocorticoid receptor (GR), providing a comprehensive overview for researchers, scientists, and professionals in drug development. This compound, a potent, non-halogenated corticosteroid, is a cornerstone in the treatment of inflammatory conditions such as asthma and Crohn's disease.[1] Its therapeutic efficacy is intrinsically linked to its high affinity for the glucocorticoid receptor, a ligand-activated transcription factor that mediates the majority of glucocorticoid effects.[1] This document delves into the quantitative binding data, the experimental methodologies used to determine these parameters, and the fundamental signaling pathways involved.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of this compound and other corticosteroids to the glucocorticoid receptor is a critical determinant of their potency. This affinity is typically quantified using metrics such as the equilibrium dissociation constant (Kd), the inhibitor constant (Ki), and, most commonly, the relative binding affinity (RBA) benchmarked against a standard glucocorticoid like dexamethasone.

Table 1: Glucocorticoid Receptor Binding Affinity of this compound and Comparative Corticosteroids

CompoundRelative Binding Affinity (RBA) (Dexamethasone = 100)Equilibrium Dissociation Constant (KD) (nmol/L)Inhibitor Constant (Ki) (nM)EC50 (nM)
This compound 855[2]1.32[2]--
(22R)-epimer1400 (14x DEX)[3]---
(22S)-epimer700 (7x DEX)[3]---
Dexamethasone100[2][4]--2.2 - 3.6x10⁻⁸[5]
Fluticasone Propionate935[4]--1.8x10⁻¹¹[5]
Mometasone Furoate----
Triamcinolone Acetonide400 (4x DEX)[3]---
Budesonide (Epimer Mix)935[6]-0.7 (GR binding)1.1x10⁻⁹[5]

Note: Budesonide is a 1:1 mixture of the (22R) and (22S) epimers. The (22R)-epimer exhibits approximately twice the binding affinity of the (22S)-epimer.[3] The RBA values can vary between studies depending on the experimental conditions and tissue source.

Glucocorticoid Receptor Signaling Pathway

The binding of this compound to the glucocorticoid receptor initiates a cascade of molecular events that ultimately modulate the transcription of target genes, leading to the desired anti-inflammatory effects. The canonical signaling pathway is depicted below.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (this compound) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binding & Conformational Change GR_active Activated GR Dimer GR_complex->GR_active Dissociation of HSPs & Dimerization GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binding (Transactivation) Transcription_Factors Other Transcription Factors (e.g., NF-κB, AP-1) GR_active->Transcription_Factors Tethering (Transrepression) cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Nuclear Translocation Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Transcription_Factors->Gene_Transcription Inhibition Anti_inflammatory_Proteins Anti-inflammatory Proteins (e.g., IκBα) Gene_Transcription->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Proteins Pro-inflammatory Proteins (e.g., Cytokines) Gene_Transcription->Pro_inflammatory_Proteins Downregulation

Glucocorticoid Receptor Signaling Pathway

Experimental Protocols

The determination of glucocorticoid receptor binding affinity is primarily achieved through competitive radioligand binding assays. The following is a synthesized protocol based on established methodologies.

Preparation of Cytosol from Rat Liver

This procedure is adapted from methodologies for isolating cytosolic glucocorticoid receptors.[7]

  • Tissue Homogenization:

    • Euthanize male Wistar rats and perfuse the liver in situ with ice-cold saline to remove blood.

    • Excise the liver, weigh it, and mince it in 3-4 volumes of ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10 mM sodium molybdate, 10% glycerol, and 1 mM dithiothreitol).

    • Homogenize the minced tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Cytosol Preparation:

    • Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.

    • Carefully collect the supernatant (cytosol) and determine the protein concentration using a standard method such as the Bradford assay.

    • The cytosol can be used immediately or stored at -80°C.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled glucocorticoid for binding to the GR.

  • Reagents:

    • Radioligand: [³H]dexamethasone (specific activity 80-90 Ci/mmol).

    • Unlabeled Competitors: this compound, dexamethasone, and other corticosteroids of interest, prepared in a suitable solvent (e.g., ethanol or DMSO) and serially diluted.

    • Assay Buffer: The same buffer used for homogenization.

    • Dextran-Coated Charcoal (DCC): A suspension of 0.5% activated charcoal and 0.05% dextran in assay buffer, used to separate free from bound radioligand.[8]

  • Assay Procedure:

    • In microcentrifuge tubes, combine the liver cytosol preparation with a fixed concentration of [³H]dexamethasone (typically in the low nanomolar range, close to its Kd).

    • Add increasing concentrations of the unlabeled competitor steroids. For determining non-specific binding, a parallel set of tubes containing a large excess (e.g., 1000-fold) of unlabeled dexamethasone is included.

    • Incubate the mixture at 4°C for a sufficient period to reach equilibrium (e.g., 18-24 hours).

    • Add a volume of ice-cold DCC suspension to each tube and incubate for a short period (e.g., 10 minutes) with occasional vortexing. The charcoal adsorbs the free radioligand.

    • Centrifuge the tubes at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to pellet the charcoal.

    • Carefully transfer an aliquot of the supernatant (containing the receptor-bound radioligand) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation. The RBA is typically calculated as (IC50 of reference standard / IC50 of test compound) x 100.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis A Rat Liver Homogenization B Cytosol Isolation (Ultracentrifugation) A->B C Protein Quantification B->C D Incubation: Cytosol + [³H]Dexamethasone + Unlabeled Competitor C->D E Equilibration (4°C) D->E F Addition of Dextran-Coated Charcoal (DCC) E->F G Centrifugation to Pellet DCC F->G H Supernatant Collection G->H I Scintillation Counting H->I J Calculation of Specific Binding I->J K Generation of Competition Curve J->K L Determination of IC50, Ki, and RBA K->L

References

Dexbudesonide vs. Budesonide: A Technical Guide to Stereoisomer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budesonide, a potent synthetic corticosteroid, is a mainstay in the treatment of inflammatory conditions such as asthma and inflammatory bowel disease. It is administered as a 1:1 racemic mixture of two stereoisomers: dexbudesonide (the 22R-epimer) and the 22S-epimer. This technical guide provides an in-depth analysis of the differential activity of these two stereoisomers, focusing on their interaction with the glucocorticoid receptor (GR), their anti-inflammatory effects, and their pharmacokinetic profiles. Quantitative data are presented in tabular format for direct comparison, and detailed experimental methodologies are provided. Furthermore, key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the core concepts.

Introduction to Budesonide Stereoisomers

Budesonide's therapeutic effects are mediated through its binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor. Upon binding, the budesonide-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes, leading to the suppression of inflammation.

The two stereoisomers of budesonide, this compound (22R) and the 22S-epimer, exhibit notable differences in their biological activity. It has been established that this compound is the more potent of the two, with a higher affinity for the glucocorticoid receptor and, consequently, greater anti-inflammatory activity.[1] This guide will dissect these differences through a detailed examination of the available scientific data.

Glucocorticoid Receptor Binding Affinity

The initial and most critical step in the mechanism of action of corticosteroids is their binding to the glucocorticoid receptor. The affinity of this binding is a key determinant of the drug's potency.

Quantitative Comparison of Receptor Binding Affinity

The following table summarizes the glucocorticoid receptor binding affinities for this compound (22R-epimer), the 22S-epimer, and racemic budesonide.

CompoundRelative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100)
This compound (22R-epimer)~2-3 times higher than 22S-epimer
Budesonide (22S-epimer)-
Budesonide (racemic mixture)935
Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay

This protocol outlines a common method for determining the binding affinity of a test compound to the glucocorticoid receptor using a competitive binding assay with a fluorescently labeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the 22S-epimer for the glucocorticoid receptor, which is a measure of their relative binding affinity.

Materials:

  • Human full-length glucocorticoid receptor (GR)

  • Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red)

  • This compound and 22S-epimer of budesonide

  • GR Screening Buffer

  • Stabilizing Peptide

  • Dithiothreitol (DTT)

  • Microwell plates (e.g., 96-well or 384-well)

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Thaw the glucocorticoid receptor on ice for at least one hour before use.

    • Prepare a "Complete GR Screening Buffer" by mixing the GR Screening Buffer, Stabilizing Peptide, and DTT in appropriate proportions.

  • Serial Dilutions:

    • Prepare serial dilutions of the test compounds (this compound and 22S-epimer) in the Complete GR Screening Buffer directly in the microwell plate.

  • Assay Reaction:

    • Prepare a 4X solution of the fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red).

    • Prepare a 4X solution of the glucocorticoid receptor.

    • Add the 4X fluorescent ligand solution to the wells containing the serially diluted test compounds.

    • Add the 4X GR solution to initiate the binding reaction.

    • Include positive controls (fluorescent ligand + GR, no competitor) and negative controls (fluorescent ligand only).

  • Incubation:

    • Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis:

    • The decrease in fluorescence polarization with increasing concentrations of the test compound is used to generate a competition curve.

    • The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined from this curve. A lower IC50 value indicates a higher binding affinity.

Experimental Workflow: Competitive Binding Assay

competitive_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (GR, Buffer, Ligand) dilutions Prepare Serial Dilutions of Test Compounds reagents->dilutions mix Mix Reagents: Test Compound + Ligand + GR dilutions->mix incubate Incubate (Room Temp, 2-4h) mix->incubate measure Measure Fluorescence Polarization incubate->measure calculate Calculate IC50 measure->calculate

Workflow for a competitive glucocorticoid receptor binding assay.

Anti-Inflammatory Activity

The enhanced binding affinity of this compound to the glucocorticoid receptor translates to a more potent anti-inflammatory effect compared to the 22S-epimer.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the relative anti-inflammatory potency of the budesonide epimers.

CompoundRelative Anti-inflammatory Potency
This compound (22R-epimer)2-3 times more potent than 22S-epimer[1]
Budesonide (22S-epimer)-
Budesonide (racemic mixture)Potent anti-inflammatory agent
Experimental Protocol: Inhibition of Cytokine Release

This protocol describes a method to assess the anti-inflammatory activity of glucocorticoids by measuring their ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound and the 22S-epimer for the inhibition of cytokine production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Stimulating agent (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA])

  • This compound and 22S-epimer of budesonide

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture PBMCs or the chosen cell line under standard conditions.

  • Cell Plating:

    • Plate the cells at a predetermined density in 96-well plates.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the 22S-epimer in cell culture medium.

    • Add the diluted compounds to the cells and incubate for a specified pre-treatment time (e.g., 1 hour).

  • Stimulation:

    • Add the stimulating agent (e.g., LPS) to the wells to induce cytokine production.

    • Include control wells with no compound and/or no stimulant.

  • Incubation:

    • Incubate the plates for a period sufficient for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection:

    • Centrifuge the plates to pellet the cells and collect the cell-free supernatants.

  • Cytokine Quantification:

    • Measure the concentration of the target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of cytokine inhibition against the concentration of the test compound.

    • Determine the EC50 value, the concentration of the compound that causes 50% inhibition of cytokine release. A lower EC50 value indicates greater anti-inflammatory potency.

Signaling Pathway: Glucocorticoid Receptor-Mediated Anti-Inflammatory Action

gr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (this compound) GR_complex Inactive GR Complex (GR + HSPs) GC->GR_complex Binding GR_active Active GC-GR Complex GR_complex->GR_active Conformational Change & HSP Dissociation GR_dimer GC-GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Direct Binding (Transactivation) NFkB_AP1 NF-κB / AP-1 GR_dimer->NFkB_AP1 Protein-Protein Interaction (Transrepression) Anti_Inflammatory Anti-inflammatory Gene Transcription (e.g., IκBα, Annexin A1) GRE->Anti_Inflammatory Upregulation Pro_Inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_AP1->Pro_Inflammatory Inhibition Anti_Inflammatory->Pro_Inflammatory Inhibition

Simplified glucocorticoid receptor signaling pathway.

Pharmacokinetics

The stereochemistry of budesonide also influences its pharmacokinetic properties, including its distribution and clearance.

Quantitative Comparison of Pharmacokinetic Parameters

The following table presents a comparison of key pharmacokinetic parameters for the two epimers of budesonide in healthy male subjects after intravenous administration.[1]

ParameterThis compound (22R-epimer)Budesonide (22S-epimer)
Plasma half-life (t½)2.66 ± 0.57 hr2.71 ± 0.69 hr
Volume of distribution (Vβ)425 ± 100 L245 ± 38 L
Plasma clearance117 ± 40 L/hr67 ± 19 L/hr

Data are presented as mean ± SD.

The larger volume of distribution for this compound suggests a higher tissue affinity.[1] Both epimers exhibit high plasma clearance, indicative of rapid metabolism, primarily in the liver.[1]

Experimental Protocol: Pharmacokinetic Study in Humans

This protocol provides a general outline for a clinical study to determine the pharmacokinetic profiles of the budesonide epimers.

Objective: To determine and compare the pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) of this compound and the 22S-epimer following administration to human subjects.

Study Design:

  • A single-dose, open-label, two-period crossover study in healthy volunteers.

Materials:

  • Formulation of budesonide containing a known ratio of the 22R and 22S epimers.

  • Validated analytical method for the simultaneous quantification of the 22R and 22S epimers in plasma (e.g., LC-MS/MS).

Procedure:

  • Subject Recruitment:

    • Recruit a cohort of healthy adult volunteers who meet the inclusion and exclusion criteria.

  • Drug Administration:

    • Administer a single dose of the budesonide formulation to the subjects.

  • Blood Sampling:

    • Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation:

    • Process the blood samples to separate the plasma.

  • Bioanalysis:

    • Analyze the plasma samples to determine the concentrations of the 22R and 22S epimers using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate the pharmacokinetic parameters for each epimer using non-compartmental or compartmental analysis.

  • Statistical Analysis:

    • Perform statistical comparisons of the pharmacokinetic parameters between the two epimers.

Conclusion

The stereoisomers of budesonide, this compound (22R-epimer) and the 22S-epimer, exhibit distinct pharmacological profiles. This compound demonstrates a higher binding affinity for the glucocorticoid receptor, resulting in greater anti-inflammatory potency. Furthermore, this compound has a larger volume of distribution, suggesting higher tissue affinity. These differences underscore the importance of stereochemistry in drug design and development. A thorough understanding of the individual contributions of each stereoisomer to the overall therapeutic effect and safety profile of a racemic drug is crucial for optimizing clinical outcomes. This technical guide provides a comprehensive overview of the current knowledge on the differential activity of this compound and its corresponding 22S-epimer, offering valuable insights for researchers and drug development professionals in the field of corticosteroid therapy.

References

The Genesis of a Potent Anti-Inflammatory Agent: An In-depth Technical Guide to the Early-Phase Discovery of Dexbudesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbudesonide, the (22R)-epimer of budesonide, is a potent synthetic corticosteroid developed for the topical treatment of inflammatory conditions, particularly those affecting the respiratory tract such as asthma and allergic rhinitis. Its enhanced topical activity and favorable pharmacokinetic profile, leading to reduced systemic side effects, have made it a significant advancement in inhaled corticosteroid therapy. This technical guide delves into the core aspects of the early-phase discovery of this compound, providing a comprehensive overview of its synthesis, mechanism of action, and key physicochemical and pharmacological properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows to support researchers and professionals in the field of drug development.

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white, crystalline powder. It is practically insoluble in water, sparingly soluble in ethanol, and freely soluble in dichloromethane. The lipophilic nature of this compound contributes to its retention in airway tissues, prolonging its local anti-inflammatory effects.

Table 1: Summary of Key Physicochemical and Pharmacokinetic Parameters of Budesonide
PropertyValueReference
Molecular Formula C₂₅H₃₄O₆N/A
Molecular Weight 430.5 g/mol N/A
Protein Binding 85-90%[1]
Metabolism Extensive first-pass metabolism by CYP3A4[1]
Major Metabolites 16α-hydroxyprednisolone, 6β-hydroxybudesonideN/A
Elimination Half-Life ~2.0 - 3.6 hours[1]
Route of Elimination Primarily as metabolites in urine and feces[1]

Note: The table presents data for budesonide, which is a mixture of this compound (22R-epimer) and the 22S-epimer. This compound is the more active epimer.

Synthesis and Epimer Separation

The synthesis of budesonide involves the reaction of 16α-hydroxyprednisolone with butyraldehyde.[2] This reaction typically produces a mixture of the two C-22 epimers: the pharmacologically more active (22R)-epimer (this compound) and the less active (22S)-epimer.[3] The ratio of these epimers can be controlled to some extent by the reaction conditions, such as the choice of acid catalyst and solvent.[2][4]

Experimental Protocol: HPLC Separation of Budesonide Epimers

The separation and quantification of this compound and its S-epimer are critical for quality control and are typically achieved using High-Performance Liquid Chromatography (HPLC). The following is a representative protocol based on the United States Pharmacopeia (USP) monograph for budesonide.[4]

  • Column: A 4.6 mm x 15 cm column containing 5-µm packing L1 (octadecyl silane chemically bonded to porous silica).[4]

  • Mobile Phase: A mixture of 23 mM phosphate buffer (pH 3.2) and acetonitrile.[4] The exact ratio is optimized to achieve the desired separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.[4]

  • Sample Preparation: A standard solution of budesonide is prepared in the mobile phase. The sample to be analyzed is also dissolved in the mobile phase to a known concentration.

  • Injection Volume: Typically 20 µL.

  • System Suitability: The system is checked to ensure it meets specific criteria, including a resolution of not less than 1.5 between the two epimer peaks and a column efficiency of not less than 5500 theoretical plates for the this compound (epimer B) peak.[4]

  • Analysis: The chromatogram is recorded, and the peak areas for the two epimers are integrated to determine their relative proportions.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Budesonide Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject Sample Column HPLC Column (C18) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Data Integration Peak Integration Chromatogram->Integration Quantification Quantification of Epimer Ratio Integration->Quantification

Figure 1: A generalized workflow for the HPLC separation of budesonide epimers.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Glucocorticoid Receptor Activation and Gene Regulation
  • Cellular Entry: Being lipophilic, this compound readily diffuses across the cell membrane into the cytoplasm.

  • Receptor Binding: In the cytoplasm, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp) such as Hsp90 and Hsp70, which maintain the receptor in an inactive conformation. This compound binds to the ligand-binding domain of the GR.

  • Conformational Change and Dissociation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the heat shock proteins.

  • Nuclear Translocation and Dimerization: The activated GR-ligand complex then translocates into the nucleus and dimerizes.

  • DNA Binding and Gene Regulation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to:

    • Transactivation: The GR dimer recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1) and mitogen-activated protein kinase phosphatase-1 (MKP-1).

    • Transrepression: The activated GR can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This is a key mechanism for its anti-inflammatory effects, as it downregulates the expression of cytokines, chemokines, and adhesion molecules.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex This compound GR_complex GR + Hsp90 + Hsp70 (Inactive) Dex->GR_complex Binds GR_active Activated GR-Dex Complex GR_complex->GR_active Hsp dissociation GR_dimer GR-Dex Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to NFkB NF-κB / AP-1 GR_dimer->NFkB Inhibits Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., Cytokines) NFkB->Pro_inflammatory_genes Activates Binding_Assay_Workflow Start Start Cell_Culture Culture GR-expressing cells (e.g., A549) Start->Cell_Culture Prepare_Reagents Prepare Radiolabeled Ligand & Competitor Dilutions Cell_Culture->Prepare_Reagents Incubate Incubate Cells with Ligand & Competitors Prepare_Reagents->Incubate Wash Wash Cells to Remove Unbound Ligand Incubate->Wash Lyse_Count Lyse Cells & Measure Radioactivity Wash->Lyse_Count Analyze Calculate Specific Binding & Determine IC50/Ki Lyse_Count->Analyze End End Analyze->End

References

An In-depth Technical Guide to Dexbudesonide: Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Introduction

Dexbudesonide is a potent, non-halogenated corticosteroid and the active (22R)-epimer of budesonide.[1] As a glucocorticoid, it is primarily utilized for its powerful anti-inflammatory and immunosuppressive effects.[2] It is a key component in therapies for inflammatory conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] Understanding the specific molecular structure and chemical properties of this compound is fundamental for drug formulation, development, and optimization of its therapeutic efficacy. This guide provides a detailed technical overview of its core chemical characteristics, mechanism of action, and relevant experimental methodologies.

Molecular Structure and Identifiers

This compound, chemically a pregnane corticosteroid, possesses a distinctive structure characterized by a butylidene acetal group, which contributes to its high affinity for the glucocorticoid receptor.[4] Its chemical backbone is shared with other corticosteroids, featuring a system of four fused hydrocarbon rings.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one[1][5]
Molecular Formula C₂₅H₃₄O₆[1][4][6][7][8]
CAS Number 51372-29-3[1][5][7]
Synonyms R-Budesonide, (R)-Budesonide, (22R)-Budesonide[1][7]
ChEBI ID 31301
PubChem CID 40000[1]

Physicochemical Properties

The physicochemical properties of this compound dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements. Notably, its poor water solubility is a critical factor in drug delivery design.[2][9]

Table 2: Key Physicochemical Properties of this compound/Budesonide

PropertyValueReference(s)
Molecular Weight 430.5 g/mol [1][3][6]
Monoisotopic Mass 430.23553880 Da[1][3]
Appearance White to off-white crystalline powder[4]
Melting Point ~220 °C (for Budesonide)[4]
Solubility Sparingly soluble in water; Soluble in ethanol and methanol[4][10]
LogP (Octanol/Water) ~2.4 - 2.5[3][4]
pKa (Strongest Acidic) 13.75 (Predicted)[11]
Hydrogen Bond Donor Count 2[3][11]
Hydrogen Bond Acceptor Count 6[3][11]
Rotatable Bond Count 4[3][11]
Topological Polar Surface Area 93.1 Ų[1][3]

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[3] The lipophilic nature of the molecule allows it to passively diffuse across the cell membrane into the cytoplasm. Here, it binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the activated this compound-GR complex translocates into the nucleus. Within the nucleus, it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes (e.g., annexin-1, IκBα) and the repression of pro-inflammatory genes (e.g., cytokines like IL-6, chemokines, and adhesion molecules) through transactivation and transrepression mechanisms, respectively.

GCSignaling cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Dex This compound GR_HSP Inactive GR-HSP Complex Dex->GR_HSP Binds GR_Dex Active GR-Dexbudesonide Complex GR_HSP->GR_Dex HSP Dissociation GR_Dex_dimer GR-Dex Dimer GR_Dex->GR_Dex_dimer Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_Dex_dimer->GRE Binds to Gene_Trans Anti-inflammatory Gene Transcription GRE->Gene_Trans Upregulates Gene_Repress Pro-inflammatory Gene Repression GRE->Gene_Repress Downregulates DNA DNA

Caption: Glucocorticoid receptor signaling pathway for this compound.

Experimental Protocols

The characterization and synthesis of this compound involve standard and advanced analytical techniques to ensure purity, confirm structure, and determine physical properties.

Synthesis and Purification Workflow

The synthesis of this compound involves the reaction of 11β,21-dihydroxy-16α,17α-[(1-methylethylidene)dioxy]pregna-1,4-diene-3,20-dione with n-butyraldehyde, followed by a resolution step to isolate the desired R-isomer from the S-isomer.[12]

SynthesisWorkflow start Starting Material: Pregnane Derivative reaction Reaction with n-Butyraldehyde start->reaction product Budesonide Mixture (R/S Isomers) reaction->product resolution Chiral Resolution (e.g., with Tartaric Acid) product->resolution dex_salt This compound Salt (Precipitate) resolution->dex_salt Isolates R-Isomer neutralize Neutralization (e.g., with NaHCO₃) dex_salt->neutralize purification Purification (Centrifugation & Washing) neutralize->purification final_product Pure this compound (R-Isomer) purification->final_product

Caption: Generalized workflow for the synthesis and purification of this compound.

Structural and Thermal Characterization

Objective: To confirm the chemical structure and analyze the thermal behavior of synthesized this compound.

Methodologies:

  • Mass Spectrometry (MS):

    • Protocol: The sample is dissolved in a suitable solvent (e.g., methanol). Analysis is performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source in positive mode.[1] The instrument, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, is calibrated. The precursor ion ([M+H]⁺) m/z is measured, which should correspond to approximately 431.2428 for this compound.[1] MS/MS fragmentation is performed to confirm the structure by analyzing daughter ions.[1]

    • Expected Result: A primary peak at m/z ≈ 431.24 confirming the molecular weight.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Protocol: A small sample (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

    • Expected Result: The resulting spectrum should show characteristic peaks corresponding to the protons in the steroid backbone, the butylidene group, and other functional groups, confirming the overall structure.[2]

  • Differential Scanning Calorimetry (DSC):

    • Protocol: A small, accurately weighed sample (3-5 mg) is placed in an aluminum crucible.[2] The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[2] The heat flow is measured as a function of temperature.

    • Expected Result: An endothermic peak indicating the melting point of the crystalline solid, providing information on its purity and thermal stability. For budesonide, this occurs around 220 °C.[4]

Conclusion

This compound is a well-characterized glucocorticoid with a defined molecular structure and a distinct set of physicochemical properties that govern its therapeutic application. Its high potency is a direct result of its structural conformation and strong affinity for the glucocorticoid receptor. The technical data and experimental protocols summarized in this guide provide a foundational resource for professionals engaged in the research, development, and quality control of this compound-based pharmaceuticals. Further research into novel formulations continues to be an important area, aiming to enhance solubility and optimize targeted delivery.[2][9]

References

Dexbudesonide and Its Role in the Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexbudesonide, the (22R)-epimer and active metabolite of Budesonide, is a potent glucocorticoid with significant anti-inflammatory properties. Its therapeutic efficacy is primarily derived from its ability to modulate the expression of a wide array of genes involved in inflammation, immune response, and cellular metabolism. This document provides a detailed technical overview of the molecular mechanisms through which this compound, by activating the glucocorticoid receptor (GR), governs genomic and non-genomic pathways. We will explore the core signaling cascades, present quantitative data on gene expression changes from relevant studies, detail common experimental protocols used to elucidate these effects, and provide visual diagrams of key pathways and workflows.

The Core Mechanism: Glucocorticoid Receptor (GR) Activation

The pharmacological actions of this compound are mediated through the glucocorticoid receptor (GR, NR3C1), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[1][2]

  • Inactive State: In the absence of a ligand, the GR resides primarily in the cytoplasm, forming an inactive multi-protein complex with chaperone proteins such as Hsp90 (Heat shock protein 90).[3]

  • Ligand Binding and Activation: As a lipophilic molecule, this compound passively diffuses across the cell membrane and binds to the Ligand-Binding Domain (LBD) of the GR.[3][4] This binding induces a conformational change in the receptor.

  • Nuclear Translocation: The conformational shift causes the dissociation of the chaperone proteins, exposing a nuclear localization signal on the GR. The activated this compound-GR complex then rapidly translocates into the nucleus.[4][5]

Genomic Regulation of Gene Expression

Once in the nucleus, the this compound-GR complex modulates the transcription of target genes through several key genomic mechanisms. These actions can be broadly categorized as transactivation and transrepression.[1][6]

Transactivation: Upregulation of Anti-Inflammatory Genes

Transactivation involves the GR directly binding to DNA and increasing the transcription of target genes. This process is central to the production of anti-inflammatory and other regulatory proteins.

  • Mechanism: The this compound-GR complex forms a homodimer (a pair of identical GR units) and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][4][6] The consensus GRE sequence is typically an imperfect palindrome: 5'-GGAACAnnnTGTTCT-3'.[1]

  • Consequence: Upon binding to GREs, the GR complex recruits co-activator proteins and components of the basal transcription machinery, leading to an increase in the rate of gene transcription.

  • Key Upregulated Genes: This mechanism leads to the increased expression of potent anti-inflammatory proteins, including:

    • Glucocorticoid-Induced Leucine Zipper (GILZ): Suppresses inflammation by inhibiting key pro-inflammatory pathways like NF-κB and MAPK.[2]

    • Dual Specificity Phosphatase 1 (DUSP1/MKP-1): Dephosphorylates and inactivates MAP kinases, which are critical for the inflammatory cascade.

    • FK506 Binding Protein 51 (FKBP51): Acts in a negative feedback loop to regulate GR sensitivity.

    • Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes.[5]

Transrepression: Downregulation of Pro-Inflammatory Genes

The primary anti-inflammatory effects of glucocorticoids are achieved through the repression of pro-inflammatory genes.[3] This occurs mainly through mechanisms that do not require direct GR binding to a classic GRE.

  • "Tethering" Mechanism: The most prominent transrepression mechanism involves the monomeric this compound-GR complex physically interacting with and inhibiting other transcription factors.[1] It "tethers" to key pro-inflammatory factors such as:

    • Nuclear Factor-kappa B (NF-κB): A master regulator of the inflammatory response.

    • Activator Protein-1 (AP-1): Involved in cellular proliferation and inflammation. By binding to these factors, the GR prevents them from activating the transcription of their target genes, which include a vast array of cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[4][7]

  • Negative GREs (nGREs): The GR can also bind directly to negative GREs. This binding recruits co-repressor complexes (e.g., SMRT/NCoR and HDACs) that modify chromatin structure to a repressive state, thereby silencing gene expression.[2]

Signaling Pathway Diagram

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex This compound GR_inactive Inactive GR-Hsp90 Complex Dex->GR_inactive Binds GR_active Active Dex-GR Complex GR_inactive->GR_active Hsp90 Dissociation GR_dimer Dex-GR Dimer GR_active->GR_dimer GR_active->GR_dimer Translocates & Dimerizes GR_mono Dex-GR Monomer GR_active->GR_mono GRE GRE GR_dimer->GRE Binds nGRE nGRE GR_dimer->nGRE Binds NFkB NF-κB / AP-1 GR_mono->NFkB Tethers & Inhibits Anti_Inflam_Genes Anti-Inflammatory Genes (GILZ, DUSP1, etc.) GRE->Anti_Inflam_Genes Upregulates (Transactivation) Pro_Inflam_Genes Pro-Inflammatory Genes (Cytokines, Chemokines) nGRE->Pro_Inflam_Genes Downregulates (Transrepression) NFkB->Pro_Inflam_Genes Blocked Activation ChIP_Seq_Workflow Start 1. Cross-link Proteins to DNA (e.g., with Formaldehyde) Shear 2. Shear Chromatin (Sonication) Start->Shear IP 3. Immunoprecipitate (GR-specific Antibody) Shear->IP Wash 4. Wash & Elute GR-DNA Complexes IP->Wash Reverse 5. Reverse Cross-links & Purify DNA Wash->Reverse Seq 6. Prepare Library & Sequence DNA Reverse->Seq Analysis 7. Map Reads & Identify GR Binding Peaks Seq->Analysis RNA_Seq_Workflow Start 1. Treat Cells (this compound vs. Control) Isolate 2. Isolate Total RNA Start->Isolate Enrich 3. Enrich for mRNA (Poly-A Selection) Isolate->Enrich Library 4. Fragment mRNA, Synthesize cDNA, & Ligate Adapters Enrich->Library Seq 5. Sequence cDNA Library Library->Seq Analysis 6. Align Reads & Quantify Differentially Expressed Genes Seq->Analysis

References

Preliminary studies on Dexbudesonide's systemic exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies on the systemic exposure of Dexbudesonide, the 22R-epimer of the potent glucocorticoid budesonide. This document synthesizes available pharmacokinetic data, details experimental methodologies for its quantification, and illustrates the relevant signaling pathway.

Introduction to this compound

Budesonide is a widely used corticosteroid for the treatment of asthma and other inflammatory conditions. It is administered as a 1:1 racemic mixture of two epimers, the 22R-form (this compound) and the 22S-form. This compound is the more active of the two epimers.[1] Understanding its systemic exposure is critical for optimizing therapeutic efficacy and minimizing potential side effects. This guide focuses on the pharmacokinetic profile of this compound, drawing from studies that have stereoselectively analyzed the disposition of budesonide epimers.

Pharmacokinetic Profile of this compound

The systemic exposure of this compound is influenced by the route of administration, formulation, and stereoselective metabolism. The following tables summarize key pharmacokinetic parameters for this compound from studies involving intravenous and inhaled administration.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Healthy Male Subjects
ParameterMean Value (± SD)Unit
Plasma half-life (t½)2.66 (± 0.57)hours
Volume of distribution (Vβ)425 (± 100)L
Plasma clearance117 (± 40)L/hr

Data sourced from a study in six healthy male subjects who received a 500 microgram intravenous dose of 3H-budesonide.[2]

Table 2: Pharmacokinetic Parameters of this compound Following Inhaled Administration
ParameterMean ValueUnit
Peak Plasma Concentration (Cmax)1.8µg/L
Time to Peak Plasma Concentration (tmax)0.46hours
Elimination half-life2.3hours
Oral Clearance163L/h

Data from a study in nine healthy male volunteers who received 1,600 µg of budesonide twice daily via a pressurized metered-dose inhaler (pMDI), with measurements taken on the fifth day of administration.[3]

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is essential for the interpretation and replication of findings. The following sections outline a synthesized experimental protocol for determining the systemic exposure of this compound.

Study Design: Intravenous Administration

A pharmacokinetic study of this compound can be conducted in healthy adult male subjects.[2]

  • Participants: Healthy male volunteers.[2]

  • Dosing: A single intravenous administration of 500 µg of radiolabeled (3H) budesonide.[2]

  • Blood Sampling: Serial blood samples are collected at predetermined time points following administration to characterize the plasma concentration-time profile.

  • Analysis: Plasma concentrations of the 22R and 22S epimers of budesonide are determined using a stereoselective analytical method.[2]

Analytical Methodology: Stereoselective Quantification

The accurate quantification of this compound in biological matrices is crucial. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the stereoselective analysis of budesononide epimers in human plasma.[4]

  • Sample Preparation: Plasma samples are subjected to liquid-liquid extraction using a mixture of n-hexane, dichloromethane, and isopropanol under alkaline conditions.[4]

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm).[4]

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile, 5mM ammonium acetate, and acetic acid (29:71:0.142, v/v/v).[4]

    • Flow Rate: 0.7 mL/min.[4]

    • Run Time: Baseline separation is achieved within 7 minutes.[4]

  • Mass Spectrometric Detection:

    • Mode: Multiple reaction monitoring (MRM).[4]

    • Transitions: m/z 489→357 for budesonide epimers and m/z 497→357 for the internal standard (d8-budesonide epimers).[4]

  • Quantification: The lower limit of quantification for both epimers is 5.0 pg/mL.[4]

Visualizations

Experimental Workflow for this compound Pharmacokinetic Analysis

G cluster_study Clinical Study cluster_analysis Bioanalytical Laboratory Subject Dosing Subject Dosing Blood Sampling Blood Sampling Subject Dosing->Blood Sampling Serial Collection Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Sample Extraction->UHPLC-MS/MS Analysis Data Processing Data Processing UHPLC-MS/MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling

Caption: Workflow for a this compound pharmacokinetic study.

Glucocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex This compound GR_complex Inactive Glucocorticoid Receptor Complex (GR-HSP) Dex->GR_complex Binds Active_GR Active GR GR_complex->Active_GR Conformational Change (HSP Dissociation) GR_dimer GR Dimer Active_GR->GR_dimer Dimerization cluster_nucleus cluster_nucleus Active_GR->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to DNA Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein Anti-inflammatory Proteins mRNA->Protein Translation

Caption: Glucocorticoid receptor signaling pathway for this compound.

Conclusion

The preliminary studies on this compound reveal a distinct pharmacokinetic profile compared to its 22S-epimer, highlighting the importance of stereoselective analysis in understanding the systemic exposure of budesonide. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic evaluations of this compound. Further research focusing specifically on the clinical implications of this compound's systemic exposure will be valuable for optimizing its therapeutic use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Dexbudesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Dexbudesonide, the C-22R epimer of Budesonide. Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases. The 22R epimer, this compound, is reported to be the more pharmacologically active of the two epimers.[1][2] This protocol outlines a stereoselective synthesis approach to enrich the desired 22R epimer, followed by a robust purification strategy to achieve high purity suitable for research and preclinical development. Additionally, analytical methods for purity assessment and a summary of the glucocorticoid receptor signaling pathway are presented.

Introduction

Budesonide is a non-halogenated corticosteroid that exists as a mixture of two epimers at the C-22 position: 22R (this compound) and 22S.[1] While both epimers exhibit anti-inflammatory activity, the 22R form has a higher affinity for the glucocorticoid receptor and is considered the more active component.[3] Therefore, the stereoselective synthesis or efficient separation of this compound is of significant interest for the development of improved anti-inflammatory therapies.

This application note details a laboratory-scale synthesis and purification protocol for this compound, primarily based on a stereoselective approach. The synthesis involves the reaction of a desonide derivative with butyraldehyde, followed by a dehalogenation step to yield Budesonide enriched in the 22R epimer.[2] The purification protocol focuses on crystallization techniques to isolate and purify the final product.

Synthesis of this compound

The synthesis of this compound can be approached through a stereoselective process designed to favor the formation of the 22R epimer. The following protocol is adapted from established methods.[2][4]

Experimental Protocol: Stereoselective Synthesis

Step 1: Stereoselective Transketalisation

  • In a suitable reaction vessel, suspend 9α-bromo-desonide or 9α-iodo-desonide in an aqueous solution of hydrobromic acid (HBr) or hydriodic acid (HI).

  • Add butyraldehyde to the reaction mixture. The molar ratio of the desonide derivative to butyraldehyde should be optimized, with a typical starting point being 1:2.5.[4]

  • Maintain the reaction temperature between 0°C and 10°C.[4]

  • Stir the reaction mixture vigorously for a period of up to 10 hours. The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to achieve an R/S epimer ratio greater than 90:10.[2]

  • Upon completion, the reaction is quenched by the addition of water to precipitate the crude 9α-halo-budesonide.

  • The precipitated solid is collected by filtration, washed with water, and dried.

Step 2: Dehalogenation

  • Dissolve the crude 9α-halo-budesonide from Step 1 in a suitable organic solvent (e.g., methanol, ethanol).

  • Add a dehalogenating agent to the solution.

  • The reaction is typically carried out at room temperature and monitored by HPLC until the starting material is consumed.

  • Once the reaction is complete, the crude this compound is precipitated by the addition of an anti-solvent like water.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

Purification of this compound

Purification of the crude this compound is critical to remove the 22S epimer and other process-related impurities. Crystallization is a common and effective method for this purpose.

Experimental Protocol: Purification by Crystallization
  • Dissolve the crude this compound in a suitable solvent, such as methanol, at an elevated temperature (e.g., reflux).[1]

  • Optionally, the hot solution can be treated with activated carbon to remove colored impurities, followed by filtration.[1]

  • Concentrate the solution by distillation to a smaller volume.[1]

  • Cool the concentrated solution slowly to a temperature between 0°C and 5°C to induce crystallization.[1]

  • Maintain the mixture at this temperature for a sufficient time to ensure complete crystallization.

  • Collect the crystalline solid by filtration.

  • Wash the crystals with a cold solvent (e.g., cold methanol) to remove residual impurities.[1]

  • Dry the purified this compound under vacuum at a temperature not exceeding 45°C.[1]

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

ParameterValueReference
Starting Material9α-bromo-desonide[2]
ReagentsButyraldehyde, aq. HBr[2][4]
Temperature0 - 10 °C[4]
Reaction Time< 10 hours[2]
Epimer Ratio (R/S) after Step 1> 90:10[2]
Overall Yield> 80% (expected)

Table 2: Purification and Final Product Specifications

ParameterSpecificationAnalytical Method
Purity (22R Epimer)> 98%HPLC/UPLC-MS/MS
22S Epimer< 2%HPLC/UPLC-MS/MS
Residual SolventsAs per ICH guidelinesGas Chromatography
AppearanceWhite crystalline solidVisual Inspection

Analytical Methods

The purity of this compound and the ratio of the 22R and 22S epimers are critical quality attributes. HPLC and UPLC-MS/MS are powerful analytical techniques for this purpose.

HPLC Method for Epimer Separation

A variety of HPLC methods have been developed for the separation of Budesonide epimers. A typical method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer solution.

Table 3: Example HPLC Parameters for Budesonide Epimer Analysis

ParameterCondition
ColumnC18, e.g., Acquity UPLC BEH C18 (50mm x 2.1mm, 1.7µm)[5]
Mobile PhaseAcetonitrile/5mM ammonium acetate/acetic acid (29:71:0.142, v/v/v)[5]
Flow Rate0.7 mL/min[5]
DetectionUV at 245 nm[6] or Mass Spectrometry[5]
Column TemperatureAmbient or controlled (e.g., 25°C)

Signaling Pathway

This compound, as a glucocorticoid, exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway.

Dexbudesonide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex This compound GR_complex GR-HSP90 Complex Dex->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change GR_active->nucleus_entry Translocates GRE Glucocorticoid Response Element (GRE) nucleus_entry->GRE Binds to Gene Target Gene GRE->Gene Regulates Pro_inflammatory Pro-inflammatory Proteins GRE->Pro_inflammatory Represses Transcription mRNA mRNA Gene->mRNA Transcription Proteins Anti-inflammatory Proteins mRNA->Proteins Translation Effect1 Increased Anti-inflammatory Effects Proteins->Effect1 Effect2 Decreased Pro-inflammatory Response Pro_inflammatory->Effect2

Caption: Glucocorticoid Receptor Signaling Pathway for this compound.

Experimental Workflow

The overall process for the synthesis and purification of this compound is summarized in the following workflow diagram.

Dexbudesonide_Workflow start Start: 9α-halo-desonide transketalisation Stereoselective Transketalisation (with Butyraldehyde) start->transketalisation dehalogenation Dehalogenation transketalisation->dehalogenation crude_product Crude this compound dehalogenation->crude_product purification Purification by Crystallization crude_product->purification analysis In-process & Final Analysis (HPLC, UPLC-MS/MS) purification->analysis Quality Control final_product Purified this compound (>98%) analysis->final_product

Caption: Experimental Workflow for this compound Synthesis and Purification.

References

Chiral Separation of Budesonide for the Isolation of Dexbudesonide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid steroid used in the management of asthma and other inflammatory conditions. It exists as a mixture of two epimers, (22R)-budesonide and (22S)-budesonide. The (22R) epimer, also known as dexbudesonide, is reported to be two to three times more pharmacologically active than the (22S) epimer. Consequently, the development of robust analytical and preparative methods for the chiral separation of budesonide is crucial for the pharmaceutical industry. The ability to isolate and quantify this compound is essential for the development of more potent and specific drug formulations, as well as for quality control during manufacturing.

These application notes provide detailed protocols for the chiral separation of budesonide enantiomers using High-Performance Liquid Chromatography (HPLC). Additionally, a general protocol and method development guide for Supercritical Fluid Chromatography (SFC) is included, as SFC is a powerful and increasingly popular technique for chiral separations.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method for the chiral separation of budesonide has been developed utilizing a chiral stationary phase, providing excellent resolution and accurate quantification of the two epimers.

Quantitative Data Summary
Parameter(22R)-Budesonide (this compound)(22S)-Budesonide
Retention Time 6.40 min7.77 min
Resolution (Rs) \multicolumn{2}{c}{4.64}
Experimental Protocol: HPLC Chiral Separation

Objective: To separate and quantify the (22R) and (22S) epimers of budesonide using HPLC with a chiral stationary phase.

Materials and Reagents:

  • Budesonide reference standard (racemic mixture)

  • (22R)-Budesonide (this compound) reference standard (if available)

  • (22S)-Budesonide reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or equivalent)

  • 0.45 µm microporous membrane filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column thermostat

    • Diode Array Detector (DAD) or UV detector

Chromatographic Conditions:

ParameterValue
Column Chiralpak AS-RH (150 mm x 4.6 mm, 5.0 µm) or equivalent amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase
Mobile Phase Acetonitrile:Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 246 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation:

    • Accurately weigh and dissolve the budesonide reference standard in methanol to obtain a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the mobile phase to a suitable working concentration.

  • Sample Preparation:

    • For drug substance: Dissolve the budesonide sample in methanol to a known concentration.

    • For drug product (e.g., suspension): Accurately weigh a portion of the formulation, dissolve it in methanol, and sonicate to ensure complete dissolution of the active ingredient.

    • Filter all sample and standard solutions through a 0.45 µm microporous membrane filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions.

    • Record the chromatograms and integrate the peak areas for the two epimers.

  • Quantification:

    • Identify the peaks corresponding to (22R)-budesonide and (22S)-budesonide based on their retention times, confirmed with individual standards if available.

    • Calculate the amount of each epimer in the sample using the external standard method.

Supercritical Fluid Chromatography (SFC) - Method Development Guide

General Experimental Protocol: Chiral SFC Method Development

Objective: To develop a rapid and efficient method for the chiral separation of budesonide using SFC.

Materials and Reagents:

  • Budesonide reference standard (racemic mixture)

  • Carbon Dioxide (SFC grade)

  • Methanol (SFC grade or HPLC grade)

  • Ethanol (SFC grade or HPLC grade)

  • Other polar organic co-solvents (e.g., isopropanol, acetonitrile)

  • Additives (e.g., diethylamine, trifluoroacetic acid) - use sparingly and only if necessary to improve peak shape.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with:

    • CO2 pump and co-solvent pump

    • Autosampler

    • Column oven

    • Back pressure regulator

    • UV or DAD detector

Initial Screening Conditions:

ParameterRecommended Starting Point
Column Amylose or Cellulose-based chiral stationary phase (e.g., Chiralpak IA, IB, IC, ID, IE, IF)
Mobile Phase CO2 / Methanol (gradient from 5% to 40% Methanol over 5-10 minutes)
Flow Rate 2-4 mL/min
Column Temperature 35-40 °C
Back Pressure 100-150 bar
Detection Wavelength 246 nm
Injection Volume 1-5 µL

Method Development Workflow:

  • Column Screening:

    • Screen a variety of polysaccharide-based chiral columns with a generic methanol gradient. This is the most critical step in finding a suitable separation.

  • Co-solvent Optimization:

    • Once a promising column is identified, optimize the co-solvent. While methanol is a common starting point, ethanol or isopropanol can sometimes provide different selectivity.

  • Isocratic vs. Gradient Elution:

    • Based on the screening results, determine if an isocratic method can provide adequate separation. If the peaks are close, a shallow gradient may be necessary. For preparative work, an isocratic method is often preferred for ease of scale-up.

  • Temperature and Pressure Optimization:

    • Fine-tune the column temperature and back pressure. Changes in these parameters can affect the density of the supercritical fluid and influence retention and selectivity.

  • Additive Screening (if necessary):

    • If peak shape is poor (e.g., tailing), consider adding a small amount of an acidic or basic additive to the co-solvent (e.g., 0.1% TFA or DEA).

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Budesonide Sample/Standard dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chiral Separation (Chiralpak AS-RH) inject->separate detect Detect at 246 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Epimers integrate->quantify end end quantify->end Report Results

Caption: Workflow for the chiral separation of Budesonide using HPLC.

SFC Method Development Logic

SFC_Method_Dev start Start: Budesonide Racemate column_screen 1. Column Screening (Polysaccharide CSPs) start->column_screen separation_achieved Separation? column_screen->separation_achieved separation_achieved->start No (Try different CSPs) cosolvent_opt 2. Co-solvent Optimization (MeOH, EtOH, IPA) separation_achieved->cosolvent_opt Yes gradient_opt 3. Gradient/Isocratic Optimization cosolvent_opt->gradient_opt temp_pressure_opt 4. Temp & Pressure Optimization gradient_opt->temp_pressure_opt additive_screen 5. Additive Screening (If poor peak shape) temp_pressure_opt->additive_screen final_method Final Method additive_screen->final_method

Caption: Logical workflow for developing a chiral SFC method for Budesonide.

Application Notes and Protocols for the In Vitro Quantification of Dexbudesonide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexbudesonide, the 22R-epimer of Budesonide, is a potent glucocorticoid with significant anti-inflammatory properties. Its efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR). In vitro studies are crucial for understanding its mechanism of action, metabolism, and pharmacokinetic profile. Accurate and precise quantification of this compound in various in vitro systems, such as cell cultures and subcellular fractions, is paramount for reliable experimental outcomes.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Glucocorticoid Receptor Signaling Pathway

This compound, like other glucocorticoids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins such as Hsp90 and Hsp70. The activated drug-receptor complex then translocates to the nucleus. In the nucleus, it modulates gene expression through several mechanisms, including direct binding to glucocorticoid response elements (GREs) on DNA, tethering to other transcription factors, and a composite mechanism involving both. This modulation can result in the increased expression (transactivation) of anti-inflammatory genes and the decreased expression (transrepression) of pro-inflammatory genes.[1][2]

G DEX: this compound GR: Glucocorticoid Receptor HSP: Heat Shock Protein GRE: Glucocorticoid Response Element cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX This compound (DEX) GR_complex GR + HSP90/70 DEX->GR_complex Binding Activated_complex DEX-GR Complex GR_complex->Activated_complex Activation & HSP Dissociation Nuclear_complex DEX-GR Complex Activated_complex->Nuclear_complex Nuclear Translocation DNA DNA (GRE) Nuclear_complex->DNA Binding to GRE Gene_expression Modulation of Gene Expression DNA->Gene_expression Transcription Regulation Anti_inflammatory Anti-inflammatory Proteins Gene_expression->Anti_inflammatory Transactivation Pro_inflammatory Pro-inflammatory Proteins Gene_expression->Pro_inflammatory Transrepression

Caption: this compound signaling pathway.

Analytical Methods

A variety of analytical methods are available for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the matrix of the in vitro system.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a widely accessible and robust method suitable for the quantification of this compound in in vitro samples where concentrations are expected to be in the microgram per milliliter range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound (picogram to nanogram per milliliter range), especially in complex biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of budesonide (and its epimers).

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method
Linearity Range 1-50 µg/mL[3][4]0.4-40.0 µg/mL[5]5.0-3000 pg/mL[6]
Limit of Detection (LOD) 0.1 µg/mL[3][4]Not ReportedNot Reported
Limit of Quantification (LOQ) 0.25 µg/mL[3][4]Not Reported5.0 pg/mL[6]
Recovery >97%Approx. 100%[7]Not Reported
Precision (%RSD) <2%<2%Not Reported

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted for the analysis of this compound in cell culture media.

1. Sample Preparation (Protein Precipitation)

  • Collect 500 µL of cell culture supernatant.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial.

2. HPLC-UV Conditions

ParameterValue
Column Kromasil C8 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.2, 0.025 M) (55:45 v/v)[3]
Flow Rate 1.1 mL/min[3]
Injection Volume 20 µL
Detection Wavelength 244 nm[3]
Column Temperature Ambient
Run Time ~10 minutes

3. Calibration Curve

Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each standard and plot the peak area against the concentration to generate a calibration curve.

G start Start: In Vitro Sample (e.g., Cell Culture Supernatant) sample_prep Sample Preparation (Protein Precipitation with Acetonitrile) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge evaporate Evaporation (Nitrogen Stream) centrifuge->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection hplc_analysis Chromatographic Separation (C8 Column) hplc_injection->hplc_analysis uv_detection UV Detection (244 nm) hplc_analysis->uv_detection data_analysis Data Analysis (Quantification against Calibration Curve) uv_detection->data_analysis G start Start: In Vitro Sample (Low Concentration) spe_conditioning SPE Cartridge Conditioning (Methanol, Water) start->spe_conditioning sample_loading Sample Loading spe_conditioning->sample_loading spe_washing Washing (5% Methanol) sample_loading->spe_washing spe_elution Elution (Methanol) spe_washing->spe_elution evaporation Evaporation spe_elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_injection LC-MS/MS Injection reconstitution->lcms_injection lc_separation LC Separation (C18 Column) lcms_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

References

Establishing an In Vivo Animal Model for Dexbudesonide Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbudesonide, the (22R)-epimer of budesonide, is a potent inhaled corticosteroid (ICS) utilized in the management of chronic inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its high-affinity binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent reduction in airway inflammation, hyperresponsiveness, and remodeling.[1] To facilitate preclinical research and development of this compound-based therapies, robust and reproducible in vivo animal models are essential.

These application notes provide detailed protocols for establishing murine models of allergic asthma and COPD, which are highly relevant for studying the pharmacological effects of this compound. The protocols cover disease induction, treatment administration, and key endpoint analyses. Furthermore, quantitative data from representative studies are summarized in tabular format to provide expected outcomes. Finally, key signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Experimental Protocols

Allergic Asthma Model in Mice (Ovalbumin-Induced)

This model mimics the eosinophilic airway inflammation characteristic of allergic asthma.

Materials:

  • Female BALB/c mice (6-8 weeks old)[2]

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • This compound solution for nebulization

  • Whole-body plethysmograph for lung function measurement

  • Nebulizer

Protocol:

  • Sensitization: On days 1 and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL.[2]

  • Challenge: Starting on day 21, challenge the mice with aerosolized 1-5% OVA in saline for 20-30 minutes, three times a week for several weeks to establish chronic inflammation.[3][4]

  • This compound Treatment: Administer nebulized this compound at the desired dose (e.g., starting from 100 µg/kg) daily, one hour prior to each OVA challenge.[2] A control group should receive nebulized vehicle (e.g., PBS).

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell influx (total and differential cell counts for eosinophils, neutrophils, lymphocytes, and macrophages).

    • Histology: Perfuse and fix the lungs for histological analysis of airway inflammation and remodeling (e.g., H&E and PAS staining).

    • Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates by ELISA.

COPD Model in Mice (Elastase-Induced Emphysema)

This model induces airspace enlargement and inflammation, key features of COPD.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)[5]

  • Porcine pancreatic elastase (PPE)

  • Saline

  • This compound solution for administration

  • Equipment for intratracheal or oropharyngeal instillation

  • Lung function measurement system

Protocol:

  • Induction of Emphysema:

    • Single-dose model: Administer a single dose of PPE (e.g., 0.25 IU) via oropharyngeal or intratracheal instillation.[6]

    • Multi-dose model: For a more progressive disease model, administer multiple instillations of a lower dose of PPE (e.g., 0.2 IU) at weekly intervals.[5]

  • This compound Treatment: Begin this compound administration (e.g., via inhalation or other appropriate route) at a specified time point after elastase instillation, depending on the study design (prophylactic or therapeutic).

  • Endpoint Analysis (typically 21-28 days after initial elastase administration):

    • Lung Histology: Assess mean linear intercept (MLI) and destructive index to quantify airspace enlargement.

    • Lung Function: Measure lung compliance and elastance to assess changes in lung mechanics.[6]

    • Inflammatory Cell Infiltration: Analyze BALF for an influx of neutrophils and macrophages.

    • Extracellular Matrix Deposition: Evaluate collagen deposition in the lung tissue.[6]

COPD Model in Rats (Cigarette Smoke-Induced)

This model closely mimics the primary etiology of human COPD.

Materials:

  • Sprague-Dawley rats

  • Cigarette smoke exposure chamber

  • This compound for inhalation

  • Nebulizer

Protocol:

  • Induction: Expose rats to mainstream cigarette smoke (e.g., 20 cigarettes, twice daily) for a prolonged period (e.g., 4 months) in a specialized smoke exposure chamber.[7]

  • This compound Treatment: In a therapeutic regimen, administer nebulized this compound (e.g., 2.0 mg dissolved in 2.0 ml PBS) once daily during the final month of the smoke exposure period.[7]

  • Endpoint Analysis:

    • Lung Function: Measure parameters such as FEV0.3/FVC and dynamic lung compliance (Cdyn).[7][8]

    • BALF Analysis: Quantify total and differential cell counts, with a focus on neutrophils and macrophages.[7]

    • Histopathology: Examine lung tissue for peribronchiolar inflammation and airspace enlargement.[7]

    • Biomarker Analysis: Measure levels of inflammatory mediators such as neutrophil elastase (NE) and matrix metalloproteinases (MMPs) in BALF.[7][8]

Data Presentation

The following tables summarize representative quantitative data from studies using budesonide in animal models of asthma and COPD. Similar effects are anticipated with this compound.

Table 1: Effect of Budesonide on Airway Inflammation in an OVA-Induced Murine Asthma Model

ParameterControl (OVA-challenged)Budesonide-Treated (100 µg/kg, inhaled)Reference
BALF Total Cells (x10^5) 4.80 ± 0.202.90 ± 0.18[2]
BALF Eosinophils (%) Significantly IncreasedSignificantly Reduced[9][10]
BALF Lymphocytes (%) Significantly IncreasedSignificantly Reduced[9]
HIF-1α Expression (IHC) 89.60 ± 0.7971.70 ± 1.40[2]
VEGF Expression (IHC) 93.30 ± 1.5426.30 ± 1.03[2]

Table 2: Effect of Budesonide on Lung Function and Inflammation in a Cigarette Smoke-Induced Rat COPD Model

ParameterControl (Smoke-exposed)Budesonide-TreatedReference
FEV0.3/FVC (%) Significantly DecreasedSignificantly Improved[7][8]
Dynamic Lung Compliance (Cdyn) Significantly DecreasedSignificantly Improved[7][8]
BALF Total Cell Count Significantly IncreasedSignificantly Decreased[7]
BALF Neutrophils Significantly IncreasedSignificantly Decreased[7]
BALF Macrophages Significantly IncreasedSignificantly Decreased[7]
Neutrophil Elastase (NE) mRNA Significantly IncreasedSignificantly Decreased[7]
MMP-1 in BALF (ng/ml) 4.1 ± 0.53.4 ± 0.7[8]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: OVA-Induced Asthma Model sensitization Sensitization (Days 1 & 14) OVA + Alum i.p. challenge Chronic Challenge (Starting Day 21) Aerosolized OVA sensitization->challenge treatment This compound Treatment (Daily, before challenge) analysis Endpoint Analysis (24-48h post-final challenge) challenge->analysis treatment->analysis

Caption: Workflow for the ovalbumin-induced allergic asthma model.

G cluster_pathway Glucocorticoid Receptor Signaling Pathway Dex This compound GR Glucocorticoid Receptor (GR) (Cytoplasm) Dex->GR DexGR Dex-GR Complex GR->DexGR Nucleus Nucleus DexGR->Nucleus GRE Glucocorticoid Response Elements (GREs) DexGR->GRE NFkB NF-κB DexGR->NFkB Inhibition AntiInflam Anti-inflammatory Gene Transcription ↑ GRE->AntiInflam ProInflam Pro-inflammatory Gene Transcription ↓ NFkB->ProInflam

Caption: Simplified glucocorticoid receptor signaling pathway.

These application notes and protocols provide a comprehensive guide for establishing and utilizing in vivo animal models for this compound research. By following these detailed methodologies, researchers can effectively evaluate the efficacy and mechanism of action of this compound in relevant disease models, thereby accelerating the development of novel therapies for inflammatory airway diseases.

References

Formulation of Dexbudesonide for Preclinical Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbudesonide, the (R)-epimer of Budesonide, is a potent glucocorticoid with significant anti-inflammatory properties. As a corticosteroid, its mechanism of action involves binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of genes involved in inflammation. Specifically, it can upregulate anti-inflammatory genes and suppress the expression of pro-inflammatory cytokines and chemokines by inhibiting transcription factors such as NF-κB and activator protein-1 (AP-1). This activity makes this compound a valuable compound for preclinical research in a variety of inflammatory disease models.

These application notes provide detailed protocols for the formulation of this compound for common preclinical research applications, including in vitro cell-based assays and in vivo animal studies.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder that is practically insoluble in water. Its solubility in common organic solvents is critical for the preparation of stock solutions for research purposes. The following table summarizes the solubility of Budesonide, which serves as a close proxy for this compound, in frequently used laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
Dimethyl Sulfoxide (DMSO)86199.75
Ethanol1944.13
Dimethylformamide (DMF)20~46.45
WaterInsoluble-
1:1 DMSO:PBS (pH 7.2)~0.5~1.16

Note: Solubility can be affected by factors such as temperature, pH, and the presence of other solutes. It is recommended to use fresh, anhydrous solvents for the best results.

Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the glucocorticoid receptor signaling pathway. Upon binding to the cytosolic glucocorticoid receptor, the complex translocates to the nucleus. In the nucleus, it can act in two main ways:

  • Transactivation: The GR-Dexbudesonide complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Additionally, this compound has been shown to inhibit the p38 MAPK signaling pathway, which is involved in the production of inflammatory mediators.

Dexbudesonide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex This compound GR_HSP GR-HSP Complex Dex->GR_HSP Binds GR Glucocorticoid Receptor (GR) HSP HSP90 Active_GR Activated GR-Dex Complex GR_HSP->Active_GR Activation & HSP Dissociation NFKB NF-κB Active_GR->NFKB Inhibits Translocation Active_p38 Active p38 Active_GR->Active_p38 Inhibits Active_GR_Nuc Activated GR-Dex Complex Active_GR->Active_GR_Nuc Translocation IKK IKK NFKB_IKB NF-κB-IκB IKK->NFKB_IKB Phosphorylates IKB IκB NFKB_Nuc NF-κB NFKB->NFKB_Nuc Translocation NFKB_IKB->NFKB IκB Degradation p38 p38 MAPK p38->Active_p38 Phosphorylation GRE Glucocorticoid Response Element (GRE) Active_GR_Nuc->GRE Binds to Active_GR_Nuc->NFKB_Nuc Inhibits Anti_Inflam_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflam_Genes Promotes Pro_Inflam_Genes Pro-inflammatory Gene Transcription NFKB_Nuc->Pro_Inflam_Genes Promotes

This compound Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Studies

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in cell culture media for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Weighing this compound: In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 4.305 mg of this compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example of a 10 mM stock, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Workflow for In Vitro Stock Preparation:

in_vitro_workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C aliquot->store end End store->end

In Vitro Stock Preparation Workflow
Formulation of this compound for Oral Gavage in Rodents

For in vivo studies requiring oral administration, this compound can be formulated as a suspension in a suitable vehicle. Carboxymethylcellulose sodium (CMC-Na) is a commonly used suspending agent.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water for injection

  • Glass mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Calibrated analytical balance

Protocol:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. For example, to prepare 100 mL of vehicle, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stirrer until a homogenous solution is formed.

  • Weighing this compound: Weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of this compound.

  • Creating the Suspension:

    • Place the weighed this compound powder into a glass mortar.

    • Add a small volume of the 0.5% CMC-Na vehicle to the mortar and triturate with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle in small portions while continuously triturating to ensure a uniform suspension.

    • Alternatively, a homogenizer can be used for larger volumes to ensure a fine and uniform suspension.

  • Final Volume and Storage: Transfer the suspension to a graduated cylinder and add the 0.5% CMC-Na vehicle to reach the final desired volume. Mix thoroughly. Store the suspension at 2-8°C and use within a timeframe validated by stability studies. Shake well before each use.

Workflow for In Vivo Oral Formulation:

in_vivo_workflow start Start prep_vehicle Prepare 0.5% CMC-Na in Sterile Water start->prep_vehicle weigh_dex Weigh this compound Powder start->weigh_dex make_paste Triturate this compound with a Small Amount of Vehicle prep_vehicle->make_paste weigh_dex->make_paste add_vehicle Gradually Add Remaining Vehicle with Mixing make_paste->add_vehicle final_vol Adjust to Final Volume add_vehicle->final_vol store Store at 2-8°C final_vol->store end End store->end

In Vivo Oral Formulation Workflow

Conclusion

The protocols outlined in these application notes provide a starting point for the formulation of this compound for preclinical research. It is essential for researchers to adapt these protocols based on their specific experimental needs and to perform appropriate validation studies to ensure the stability, and efficacy of the prepared formulations. Careful consideration of the physicochemical properties of this compound is crucial for successful formulation and reliable experimental outcomes.

Application Notes and Protocols for Assessing Dexbudesonide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbudesonide, the (R)-epimer of Budesonide, is a potent glucocorticoid used in the treatment of various inflammatory conditions. Ensuring the stability of this compound in solution is critical for the development of safe, effective, and reliable pharmaceutical formulations. This document provides a comprehensive protocol for assessing the stability of this compound in solution through forced degradation studies and the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. It is a crucial component of the drug development process as it helps to:

  • Elucidate the intrinsic stability of the drug molecule.

  • Identify potential degradation products and pathways.

  • Develop and validate a stability-indicating analytical method.

  • Understand the chemical behavior of the molecule, which aids in formulation and packaging development.

This protocol outlines the procedures for subjecting this compound solutions to hydrolytic, oxidative, photolytic, and thermal stress, followed by analysis using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.

Chemical Information

  • Chemical Name: (1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

  • Molecular Formula: C₂₅H₃₄O₆

  • Molecular Weight: 430.5 g/mol

  • Structure: this compound is a corticosteroid with a pregna-1,4-diene structure, which is susceptible to degradation at several functional groups.

Experimental Protocols

Materials and Apparatus
  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or oven for thermal degradation

  • Photostability chamber

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.

Forced Degradation Studies

The goal of forced degradation is to achieve 10-30% degradation of the active pharmaceutical ingredient. The conditions below can be adjusted (time, temperature, reagent concentration) to achieve the desired level of degradation.

  • To 1 mL of this compound stock solution, add 1 mL of 1 N HCl.

  • Keep the solution at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize it with 1 N NaOH.

  • Dilute to 10 mL with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at room temperature for 1 hour.

  • Neutralize the solution with 0.1 N HCl.

  • Dilute to 10 mL with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • To 1 mL of this compound stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to 10 mL with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Analyze by HPLC.

  • Place a solution of this compound (100 µg/mL in 50:50 acetonitrile:water) in a temperature-controlled oven at 80°C for 48 hours.

  • Cool the solution to room temperature.

  • Analyze by HPLC.

  • Expose a solution of this compound (100 µg/mL in 50:50 acetonitrile:water) in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Protect a control sample from light.

  • Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A robust stability-indicating method is crucial to separate this compound from its potential degradation products and its (S)-epimer.

ParameterRecommended Conditions
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A: 0.1% Formic acid in Water and Mobile Phase B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Injection Volume 10 µL
Column Temperature 30°C
System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0 for the this compound peak
Theoretical Plates ≥ 2000 for the this compound peak
Resolution ≥ 1.5 between this compound and its closest eluting peak (including the S-epimer)
%RSD of Peak Area ≤ 2.0% for six replicate injections of the standard solution

Data Presentation

Quantitative data from the stability studies should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTreatmentAssay of this compound (%)% DegradationNumber of DegradantsRRT of Major Degradant(s)
Control Untreated100.00.00-
Acidic Hydrolysis 1 N HCl, 60°C, 2 hr
Basic Hydrolysis 0.1 N NaOH, RT, 1 hr
Oxidative Degradation 30% H₂O₂, RT, 24 hr
Thermal Degradation 80°C, 48 hr
Photolytic Degradation 1.2 million lux hours, 200 Wh/m²

*RRT = Relative Retention Time

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound Stock Solution B Acidic Hydrolysis (1N HCl, 60°C) A->B C Basic Hydrolysis (0.1N NaOH, RT) A->C D Oxidative Degradation (30% H2O2, RT) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (ICH Q1B) A->F G Neutralization/ Dilution B->G C->G D->G E->G F->G H Stability-Indicating HPLC Analysis G->H I Data Evaluation (Assay, % Degradation, Impurity Profile) H->I

Caption: Experimental workflow for the forced degradation study of this compound.

Potential Degradation Pathways

G cluster_products Degradation Products Dex This compound Hydrolysis Hydrolytic Degradants (e.g., cleavage of acetal) Dex->Hydrolysis Acid/Base Oxidation Oxidative Degradants (e.g., 17-ketone) Dex->Oxidation H2O2 Photo Photolytic Degradants (e.g., Lumibudesonide) Dex->Photo Light (UV)

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

This protocol provides a robust framework for assessing the stability of this compound in solution. By systematically performing forced degradation studies and utilizing a validated stability-indicating HPLC method, researchers can gain a thorough understanding of the degradation profile of this compound. This information is invaluable for the development of stable and effective pharmaceutical formulations, ensuring patient safety and product quality. The provided data tables and visualizations offer a clear and concise way to present and interpret the stability data.

High-Performance Liquid Chromatography for the Analysis of Dexbudesonide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dexbudesonide using High-Performance Liquid Chromatography (HPLC). This compound, the 22R-epimer of Budesonide, is a potent glucocorticoid used in the treatment of various inflammatory conditions. Accurate and precise analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for stability studies.

I. Introduction

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is suitable for routine quality control, stability testing, and formulation development.

Budesonide is an anti-inflammatory corticosteroid that exhibits potent glucocorticoid activity and weak mineralocorticoid activity.[1] It works by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes and fibroblasts, and reversing capillary permeability and lysosomal stabilization to prevent or control inflammation.[2]

II. HPLC Method for this compound Analysis

This section details the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and monobasic potassium phosphate buffer (pH 3.2) in a ratio of 55:45 (v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 244 nm[2][3]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C
Internal Standard (Optional) Dexamethasone[2][3]

III. Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of this compound using the HPLC method described above.

A. Reagent and Solution Preparation
  • Mobile Phase Preparation:

    • Prepare a monobasic potassium phosphate buffer by dissolving an appropriate amount of KH2PO4 in HPLC-grade water to achieve a desired concentration (e.g., 25 mM).

    • Adjust the pH of the buffer to 3.2 using orthophosphoric acid.[2][3]

    • Mix the buffer with acetonitrile in a 45:55 (v/v) ratio.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase and make up the volume. This will give a stock solution of 100 µg/mL.

  • Working Standard Solution Preparation:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1-20 µg/mL).[2][3]

B. Sample Preparation (from Nasal Spray Formulation)
  • Accurately weigh an amount of the nasal spray formulation equivalent to a known concentration of this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of diluent (e.g., a mixture of mobile phase and a suitable solubilizing agent if necessary) to dissolve the drug. The diluent for a nasal spray formulation may consist of microcrystalline cellulose, carboxymethyl cellulose sodium, dextrose anhydrous, polysorbate 80, disodium edentate, potassium sorbate, HCl, and water.[4]

  • Sonicate the flask for a specified time to ensure complete dissolution.

  • Make up the volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

C. Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest. The retention time for Budesonide is approximately 7.2 minutes under the specified conditions.[2][3]

IV. Data Presentation: Method Validation Summary

The described HPLC method should be validated according to ICH guidelines. The following tables summarize typical validation parameters.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Theoretical Plates (N) > 20005924[5]
Tailing Factor (T) ≤ 2.01.00[5]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%0.05%[5]

Table 2: Linearity

ParameterTypical Result
Linearity Range 1 - 20 µg/mL[2][3]
Correlation Coefficient (r²) > 0.999[2][3]

Table 3: Accuracy (% Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
87.9899.75%
1010.05100.5%
1211.9499.50%

Table 4: Precision (% RSD)

Precision TypeConcentration (µg/mL)% RSD
Repeatability (Intra-day) 10< 1.0%
Intermediate Precision (Inter-day) 10< 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterTypical Result
LOD 0.05 µg/mL[2][3]
LOQ 0.5 µg/mL[2][3]

V. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] this compound should be subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.[7] The method should be able to separate the this compound peak from any degradation products. For instance, in an acidic degradation study, a solution of Budesonide (20 µg/mL) can be treated with 0.1 N HCl and heated at 50°C for 30 minutes.[7]

VI. Visualizations

A. This compound Anti-Inflammatory Signaling Pathway

Dexbudesonide_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Dex This compound GR_c Glucocorticoid Receptor (GR) Dex->GR_c Binds Dex_GR Dex-GR Complex GR_c->Dex_GR GRE Glucocorticoid Response Element (GRE) Dex_GR->GRE Translocates to Nucleus and Binds to GRE Suppression Suppression GRE->Suppression Activation Activation GRE->Activation Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription Anti_Inflammatory_Proteins Anti-Inflammatory Proteins Anti_Inflammatory_Genes->Anti_Inflammatory_Proteins Leads to Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription Suppression->Pro_Inflammatory_Genes Activation->Anti_Inflammatory_Genes Inflammation Inflammation Anti_Inflammatory_Proteins->Inflammation Reduces

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

B. Experimental Workflow for this compound HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Mobile_Phase Prepare Mobile Phase (ACN:Phosphate Buffer) System_Equilibration System Equilibration Prep_Mobile_Phase->System_Equilibration Prep_Standard Prepare Standard Solutions Standard_Injection Inject Standards Prep_Standard->Standard_Injection Prep_Sample Prepare Sample Solutions Sample_Injection Inject Samples Prep_Sample->Sample_Injection Blank_Injection Inject Blank System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Chromatogram Obtain Chromatograms Standard_Injection->Chromatogram Sample_Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Quantification Quantify this compound Integration->Quantification Calibration_Curve->Quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

References

Application Notes: Mass Spectrometry Techniques for the Identification of Dexbudesonide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dexbudesonide is a potent glucocorticoid and one of the two C-22 epimers of Budesonide. It is used in the treatment of various inflammatory conditions. Due to the stereospecific nature of drug action, regulatory bodies such as the FDA require the specific identification and quantification of individual stereoisomers in a drug product. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the analysis of this compound. These application notes provide an overview of the mass spectrometric approaches for the identification and quantification of this compound.

Principle of Mass Spectrometry for this compound Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for the analysis of this compound in complex matrices such as plasma and pharmaceutical formulations. The process involves:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate this compound from its epimer (the 22S-epimer of Budesonide) and other matrix components. Chiral stationary phases or optimized reversed-phase chromatography are crucial for achieving this separation.

  • Ionization: The separated this compound molecules are then introduced into the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in positive mode.

  • Mass Analysis: The ionized molecules (precursor ions) are selected in the first mass analyzer (Q1).

  • Fragmentation: The selected precursor ions are fragmented in a collision cell (Q2) through collision-induced dissociation (CID).

  • Detection: The resulting fragment ions (product ions) are detected in the second mass analyzer (Q3).

The specific precursor-to-product ion transition is highly characteristic of this compound, providing excellent selectivity for its identification and quantification.

Experimental Workflow for this compound Analysis

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological or Pharmaceutical Sample spe Solid-Phase Extraction (SPE) or Protein Precipitation start->spe Extraction lc Chiral UHPLC Separation (C18 or Biphenyl Column) evap Evaporation and Reconstitution spe->evap Purification ms Tandem Mass Spectrometry (ESI+, MRM) evap->lc quant Quantification (Peak Area Integration) lc->ms Ionization ms->quant report Reporting and Compliance Check quant->report Validation

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Chiral Separation and Quantification of this compound in Human Plasma by UHPLC-MS/MS

This protocol is adapted from a validated method for the stereoselective pharmacokinetic study of Budesonide epimers.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., Budesonide-d8).

  • Vortex the sample for 30 seconds.

  • Add 200 µL of water and vortex again.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UHPLC-MS/MS Conditions

  • UHPLC System: Waters ACQUITY UPLC or equivalent

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile, 5 mM ammonium acetate, and acetic acid (29:71:0.142, v/v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (22R-Budesonide): Precursor ion m/z 431.2 -> Product ion m/z 323.1

    • Budesonide-d8 (Internal Standard): Precursor ion m/z 439.2 -> Product ion m/z 331.1

Protocol 2: Analysis of this compound in Pharmaceutical Formulations by HPLC-UV

This protocol is based on the USP monograph for Budesonide assay.

1. Standard and Sample Preparation

  • Standard Solution: Prepare a solution of USP Budesonide Reference Standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation (e.g., powder from capsules, nasal spray solution) in the mobile phase to obtain a theoretical this compound concentration of approximately 0.1 mg/mL.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 mm x 25 cm; 5-µm packing

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55), adjust the ratio as needed to achieve separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 240 nm

  • Injection Volume: 20 µL

3. System Suitability

  • The resolution between the two Budesonide epimer peaks should be not less than 1.2.

  • The relative standard deviation for replicate injections should be not more than 2.0%.

Quantitative Data Summary

The following tables summarize the quantitative performance of the UHPLC-MS/MS method for the analysis of Budesonide epimers.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (pg/mL)Correlation Coefficient (r²)LLOQ (pg/mL)
This compound (22R-Budesonide)5.0 - 500> 0.995.0
22S-Budesonide5.0 - 3000> 0.995.0

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (pg/mL)Accuracy (%)Precision (RSD, %)
This compound (22R-Budesonide)1098.56.2
100101.24.5
40099.83.1
22S-Budesonide1099.15.8
200100.53.9
2500102.32.7

Fragmentation Pathway of this compound

Application Notes and Protocols for the Use of Dexbudesonide in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexbudesonide, the 22R-epimer of budesonide, is a potent glucocorticoid with significant anti-inflammatory properties. Its high affinity for the glucocorticoid receptor (GR) makes it a valuable tool for studying inflammatory pathways and for the preclinical assessment of anti-inflammatory drug candidates in primary cell cultures. Primary cells, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. These application notes provide detailed protocols for the use of this compound in primary human bronchial epithelial cells (HBECs) and human monocyte-derived macrophages (MDMs), two key cell types in respiratory and inflammatory diseases.

Mechanism of Action

Budesonide, and by extension this compound, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus. In the nucleus, it can act in two main ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.

  • Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Budesonide has been shown to inhibit the release of cytokines like IL-8 and to reduce the phosphorylation of signaling proteins like p38 MAPK in primary human bronchial epithelial cells stimulated with inflammatory agents.

Data Presentation

The following table summarizes typical experimental parameters for this compound in primary cell culture experiments, based on published data for budesonide. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

ParameterPrimary Human Bronchial Epithelial Cells (HBECs)Human Monocyte-Derived Macrophages (MDMs)Primary Human Bronchoalveolar Lavage CellsReference
Stimulant (Example) TNF-α, Haemophilus influenzae, Poly I:CLipopolysaccharide (LPS)Phytohaemagglutinin (PHA) and Phorbol Myristate Acetate (PMA)
This compound Concentration Range 10⁻⁹ M to 10⁻⁷ M10⁻⁹ M to 10⁻⁷ M10⁻⁹ M to 10⁻⁷ M
Pre-incubation Time with this compound 1 - 24 hours1 - 24 hours48 hours (co-incubation)
Stimulation Time 4 - 24 hours4 - 24 hours48 hours (co-incubation)
Readouts IL-8, CXCL10, p38 MAPK phosphorylationTNF-α, IL-6, IL-1βIL-5, IFN-γ

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Bronchial Epithelial Cells (HBECs)

This protocol is based on established methods for isolating and culturing HBECs for subsequent experiments.

Materials:

  • Human bronchial tissue

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • Collagen-coated flasks and plates

  • Trypsin-EDTA solution

Procedure:

  • Obtain fresh human bronchial tissue in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Mince the tissue into small pieces (1-2 mm³).

  • Digest the tissue pieces with a suitable enzyme solution (e.g., collagenase/dispase) to release the epithelial cells.

  • Filter the cell suspension through a cell strainer to remove tissue debris.

  • Centrifuge the cell suspension and resuspend the cell pellet in BEGM.

  • Plate the cells onto collagen-coated flasks and incubate at 37°C in a 5% CO₂ incubator.

  • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • For experiments, subculture the cells onto collagen-coated plates.

Protocol 2: Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the differentiation of human monocytes into macrophages.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

Procedure:

  • Isolate PBMCs from human blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Isolate monocytes from PBMCs by plastic adherence or by using immunomagnetic beads (e.g., CD14+ selection).

  • Culture the monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a differentiating factor (e.g., 50 ng/mL M-CSF) for 5-7 days.

  • Replace the medium every 2-3 days.

  • After 5-7 days, the monocytes will have differentiated into macrophages and are ready for experiments.

Protocol 3: this compound Treatment and Inflammatory Stimulation

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Primary cell cultures (HBECs or MDMs) in appropriate culture medium

  • Inflammatory stimulant (e.g., TNF-α, LPS)

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Aspirate the old medium from the primary cell cultures.

  • Add the medium containing the different concentrations of this compound or vehicle control to the cells.

  • Pre-incubate the cells with this compound for a specified time (e.g., 1-24 hours) at 37°C and 5% CO₂.

  • After the pre-incubation, add the inflammatory stimulant (e.g., TNF-α for HBECs, LPS for MDMs) to the wells.

  • Incubate for the desired stimulation period (e.g., 4-24 hours).

  • After incubation, collect the cell culture supernatants for cytokine analysis (ELISA) and/or lyse the cells for protein (Western Blot) or RNA (qPCR) analysis.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Procedure:

  • Use a commercial ELISA kit for the cytokine of interest (e.g., human IL-8, TNF-α).

  • Follow the manufacturer's instructions for coating the plate with the capture antibody, blocking, adding standards and samples (the collected cell culture supernatants), adding the detection antibody, adding the substrate, and stopping the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 5: Western Blot for Signaling Protein Analysis (e.g., Phospho-p38 MAPK, NF-κB)

Procedure:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-phospho-p38 MAPK, anti-NF-κB p65) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the results to a loading control (e.g., GAPDH, β-actin).

Protocol 6: Quantitative PCR (qPCR) for Gene Expression Analysis

Procedure:

  • Isolate total RNA from the cells using a suitable kit (e.g., RNeasy).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using a qPCR master mix, cDNA, and specific primers for the genes of interest (e.g., IL8, TNFA, PTGS2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression.

Visualizations

G cluster_1 Cytoplasm cluster_2 Nucleus Dex This compound GR Glucocorticoid Receptor (GR) Dex->GR Dex_GR Dex-GR Complex GR->Dex_GR Dex_GR_nuc Dex-GR Complex Dex_GR->Dex_GR_nuc Translocation IκB IκB NFκB NF-κB NFκB_nuc Active NF-κB NFκB->NFκB_nuc Translocation NFκB_IκB NF-κB-IκB Complex NFκB_IκB->NFκB IκB degradation Dex_GR_nuc->NFκB_nuc Inhibition (Transrepression) GRE GRE Dex_GR_nuc->GRE Binding ProInflam_Genes Pro-inflammatory Genes NFκB_nuc->ProInflam_Genes Transcription AntiInflam_Genes Anti-inflammatory Genes GRE->AntiInflam_Genes Transcription (Transactivation)

Caption: this compound signaling pathway.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Start cell_culture Primary Cell Culture (e.g., HBECs, MDMs) start->cell_culture dex_treatment This compound Pre-treatment cell_culture->dex_treatment stimulation Inflammatory Stimulation dex_treatment->stimulation collection Sample Collection (Supernatant & Lysate) stimulation->collection elisa ELISA (Cytokines) collection->elisa western Western Blot (Signaling Proteins) collection->western qpcr qPCR (Gene Expression) collection->qpcr end End elisa->end western->end qpcr->end

Caption: Experimental workflow.

Troubleshooting & Optimization

Technical Support Center: Optimizing Dexbudesonide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dexbudesonide in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent glucocorticoid, an epimer of Budesonide, that exerts its effects by binding to the intracellular glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators, such as cytokines and chemokines.

Q2: What is the recommended solvent for dissolving this compound?

This compound is practically insoluble in water. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

Q3: What is a typical effective concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on studies with its epimer, Budesonide, a starting concentration range of 0.5 µM to 45 µM can be considered for initial experiments. For anti-inflammatory effects, such as the inhibition of cytokine release, lower concentrations in the nanomolar (nM) range may be effective. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound stock solutions?

This compound in its solid form should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of Budesonide are not recommended for storage for more than one day.

Data Presentation

The following tables summarize quantitative data for Budesonide, the epimer of this compound, which can be used as a reference for initial experimental design.

Table 1: Budesonide Potency

ParameterValueCell SystemReference
EC50 (Glucocorticoid Receptor Activation)45.7 pMTransactivation Assay
IC50 (LPS-induced TNF-α release)0.96 nMHuman PBMCs

Table 2: Budesonide Solubility

SolventSolubility
DMSO~25 mg/mL
Ethanol~10 mg/mL
Dimethyl Formamide (DMF)~20 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL
WaterPractically Insoluble

Data from Cayman Chemical and Selleck Chemicals datasheets for Budesonide.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the effective concentration range of this compound for a specific cell line and desired biological effect.

Materials:

  • This compound powder

  • DMSO

  • Complete cell culture medium

  • Your cell line of interest

  • Multi-well plates (e.g., 96-well)

  • Assay-specific reagents (e.g., for viability, cytokine measurement)

  • Plate reader or other appropriate detection instrument

Procedure:

  • Prepare a 10 mM this compound Stock Solution:

    • Dissolve the appropriate amount of this compound powder in high-quality, sterile DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C.

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment.

    • Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Prepare Serial Dilutions:

    • Prepare a series of working solutions of this compound by serially diluting the 10 mM stock solution in complete cell culture medium. A common starting range for a dose-response curve is from 10 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Performance:

    • After the incubation period, perform your chosen assay to measure the biological response (e.g., cell viability using MTT or CellTiter-Glo®, cytokine secretion using ELISA, or gene expression using qPCR).

  • Data Analysis:

    • Plot the measured response against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 or IC50 value.

Protocol 2: Assessing Anti-Inflammatory Activity via NF-κB Inhibition

This protocol describes a general method to assess the inhibitory effect of this compound on the NF-κB signaling pathway, a key pathway in inflammation.

Materials:

  • Cell line with an NF-κB reporter system (e.g., luciferase or fluorescent protein)

  • This compound

  • Inflammatory stimulus (e.g., TNF-α or Lipopolysaccharide (LPS))

  • Reagents for the reporter assay (e.g., luciferase substrate)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed the NF-κB reporter cell line in a multi-well plate.

    • Allow cells to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • After pre-treatment, add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells.

    • Incubate for a period sufficient to induce a robust NF-κB response (typically 4-6 hours).

  • Reporter Assay:

    • Lyse the cells and perform the reporter assay according to the manufacturer's instructions.

    • Measure the signal (lum

Troubleshooting low yield in Dexbudesonide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Dexbudesonide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially scalable method for synthesizing this compound is through the acid-catalyzed acetalization of 16α-hydroxyprednisolone with n-butyraldehyde. This reaction creates the characteristic 16α,17α-acetal ring, leading to a mixture of two epimers at the C-22 position: this compound (the 22R-epimer) and Budesonide (the 22S-epimer).

Q2: What are the critical parameters affecting the yield and purity of this compound?

The critical parameters that significantly influence the outcome of the this compound synthesis are:

  • Choice and Concentration of Acid Catalyst: The type and amount of acid catalyst are crucial for both the reaction rate and the stereoselectivity of the acetalization.

  • Reaction Temperature: Temperature affects the reaction kinetics and can influence the formation of side products.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to degradation.

  • Purity of Starting Materials: The purity of 16α-hydroxyprednisolone and n-butyraldehyde is paramount to avoid the introduction of impurities that can be difficult to remove later.

  • Water Content: The presence of excessive water can shift the equilibrium of the acetalization reaction, reducing the yield.

  • Purification Method: The choice of solvent and crystallization conditions for purification is critical for isolating this compound with high purity and minimizing losses.

Q3: What are the common impurities found in crude this compound?

Common impurities can be categorized as process-related or degradation products. These include:

  • Budesonide (22S-epimer): The diastereomer of this compound, which is often formed in a nearly 1:1 ratio.

  • Unreacted 16α-hydroxyprednisolone: Incomplete reaction can leave residual starting material.

  • Oxidation Products: The 21-hydroxyl group can be oxidized to a 21-aldehyde, which is a common impurity in steroid synthesis.

  • Side-Chain Degradation Products: Further degradation can lead to the formation of 17-carboxylic acid derivatives.

  • 11-Keto Derivative: Oxidation of the 11β-hydroxyl group can also occur.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that can lead to low yields during this compound synthesis in a question-and-answer format.

Problem 1: Low overall yield after the acetalization reaction.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Question: My TLC analysis shows a significant amount of unreacted 16α-hydroxyprednisolone. What should I do?

    • Answer: An incomplete reaction is a common cause of low yield. Consider the following adjustments:

      • Increase Reaction Time: Monitor the reaction progress by TLC or HPLC. If the starting material is still present after the initially planned time, extend the reaction duration.

      • Increase Catalyst Concentration: The acid catalyst is crucial for the reaction. A slight increase in its concentration might drive the reaction to completion. However, be cautious as excessive acid can lead to side reactions.

      • Elevate Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, monitor for the formation of degradation products.

  • Suboptimal Catalyst:

    • Question: I am using a generic acid catalyst and getting a low yield. Which catalyst is recommended?

    • Answer: The choice of acid catalyst significantly impacts the reaction. While various acids can be used, hydrohalic acids like hydrochloric acid (HCl) and hydrobromic acid (HBr) are commonly employed for this transformation. Phosphoric acid has also been used effectively. It is recommended to perform small-scale optimization experiments to determine the best catalyst and concentration for your specific setup.

  • Equilibrium Issues:

    • Question: Could the presence of water be affecting my yield?

    • Answer: Yes, acetalization is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield of this compound. Ensure that your solvents and reagents are anhydrous. Using a Dean-Stark apparatus or molecular sieves can help to remove water formed during the reaction.

Problem 2: Low isolated yield after purification.

Possible Causes and Solutions:

  • Poor Crystallization:

    • Question: I am losing a significant amount of product during the crystallization step. How can I improve my recovery?

    • Answer: Inefficient crystallization is a frequent reason for low isolated yields. Here are some tips to optimize this step:

      • Solvent System: The choice of solvent is critical. A common method involves dissolving the crude product in a solvent in which it is soluble at a higher temperature (e.g., methanol or an ethyl acetate-methanol mixture) and then inducing crystallization by cooling or adding an anti-solvent (e.g., water).

      • Cooling Rate: A slow and controlled cooling process generally leads to the formation of larger, purer crystals and better recovery. Rapid cooling can trap impurities and lead to the formation of fine crystals that are difficult to filter.

      • Concentration: Ensure the solution is sufficiently concentrated before cooling to induce crystallization. If the solution is too dilute, the product will remain in the mother liquor.

  • Formation of a Difficult-to-Separate Epimeric Mixture:

    • Question: My product is a mixture of this compound and Budesonide, and I am struggling to separate them, leading to a low yield of the desired epimer. What can I do?

    • Answer: The separation of the 22R and 22S epimers can be challenging due to their similar physical properties.

      • Control of Epimer Ratio during Synthesis: The ratio of epimers can be influenced by the reaction conditions. Some studies suggest that the choice of hydrohalic acid can help control the epimer distribution. Experimenting with different acid catalysts and temperatures may shift the ratio in favor of the desired this compound.

      • Fractional Crystallization: This technique can be employed to enrich one epimer. It involves multiple crystallization steps, where the less soluble epimer crystallizes out first. This process often requires careful optimization of the solvent system and can be labor-intensive.

      • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can be used to separate the epimers, although this method is more suitable for smaller scales due to cost and complexity.

Problem 3: Presence of significant impurities affecting yield and purity.

Possible Causes and Solutions:

  • Oxidation to 21-Aldehyde:

    • Question: I have identified an impurity that corresponds to the 21-aldehyde of this compound. How can I prevent its formation and remove it?

    • Answer: The formation of the 21-aldehyde is a common oxidative side reaction.

      • Prevention: To minimize its formation, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Removal: This impurity can be difficult to remove by standard crystallization due to its structural similarity to the product. One patented method involves the use of L-cysteine, which selectively reacts with the aldehyde to form a water-soluble adduct that can be washed away.

  • Degradation of the Steroid Core:

    • Question: I am observing multiple spots on my TLC, suggesting product degradation. What could be the cause?

    • Answer: Harsh reaction conditions can lead to the degradation of the steroid backbone.

      • Excessive Acidity or Temperature: High concentrations of strong acids or elevated temperatures can promote side reactions. It is crucial to carefully control these parameters. Use the minimum amount of catalyst and the lowest temperature that allows for a reasonable reaction rate.

      • Reaction Monitoring: Closely monitor the reaction by TLC or HPLC. Once the starting material is consumed, quench the reaction promptly to prevent over-reaction and degradation.

Data Presentation

Table 1: Effect of Acid Catalyst on this compound Synthesis Yield and Epimer Ratio

CatalystConcentrationTemperature (°C)Reaction Time (h)Total Yield (%)Epimer Ratio (R/S)Reference
85% Phosphoric Acid

Addressing variability in Dexbudesonide experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with Dexbudesonide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Budesonide?

A1: this compound is the 22R-epimer of Budesonide, a potent glucocorticoid. Budesonide is synthesized as a mixture of two epimers, 22R (this compound) and 22S. This compound is the biologically active form, exhibiting higher binding affinity to the glucocorticoid receptor (GR) and greater anti-inflammatory potency compared to the 22S-epimer. Therefore, variability in the epimeric composition of Budesonide can lead to inconsistent experimental results.

Q2: What is the primary mechanism of action for this compound?

A2: this compound, like other glucocorticoids, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the GR-Dexbudesonide complex translocates to the nucleus. In the nucleus, it can act in two main ways:

  • Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.

Q3: What are the critical factors for the storage and stability of this compound?

A3: this compound is generally stable when stored under recommended conditions, which typically include protection from light and moisture in a well-sealed container at controlled room temperature or refrigerated. In solution, the stability of Budesonide, and by extension this compound, is pH-dependent, with increased stability at lower pH values. For experimental purposes, it is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Q4: Can this compound exhibit off-target effects?

A4: While this compound is highly selective for the Glucocorticoid Receptor, like other corticosteroids, it can potentially exhibit off-target effects, particularly at high concentrations. These can include interactions with other steroid receptors or signaling pathways. It is essential to include appropriate controls in your experiments to identify and account for any potential off-target effects.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent Potency (Variable EC50/IC50 Values) Cell Line Variability: Different cell lines and even different passages of the same cell line can exhibit varying levels of Glucocorticoid Receptor (GR) expression and responsiveness.1. Cell Line Authentication: Regularly authenticate your cell lines. 2. Standardize Passage Number: Use cells within a narrow passage number range for all experiments. 3. Monitor GR Expression: Periodically check GR expression levels via qPCR or Western blot.
Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous glucocorticoids, which can interfere with the assay.1. Use Charcoal-Stripped Serum: Employ charcoal-stripped FBS to remove endogenous steroids. 2. Test New Serum Lots: Pre-test new lots of FBS for their effect on baseline and this compound-induced responses.
Inconsistent Cell Density: Variations in cell seeding density can affect the cellular response to glucocorticoids.1. Optimize Seeding Density: Determine the optimal seeding density for your specific cell line and assay. 2. Ensure Uniform Seeding: Use precise cell counting and seeding techniques to ensure consistent cell numbers across all wells and plates.
Low or No Response to this compound Low GR Expression: The cell line may have inherently low levels of the Glucocorticoid Receptor.1. Select an Appropriate Cell Line: Choose a cell line known to be responsive to glucocorticoids (e.g., A549, BEAS-2B). 2. Confirm GR Expression: Verify GR expression in your chosen cell line.
Inactive Compound: The this compound stock solution may have degraded.1. Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound from a reliable source. 2. Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Assay Interference: Components of the assay medium or other treatments may interfere with this compound activity.1. Simplify Assay Conditions: If possible, reduce the complexity of the assay medium. 2. Run Appropriate Controls: Include vehicle controls and positive controls (e.g., a known potent glucocorticoid like Dexamethasone) in every experiment.
High Background Signal in Control Wells Endogenous Glucocorticoids in Serum: As mentioned above, standard FBS contains endogenous steroids that can activate the GR.1. Use Charcoal-Stripped Serum: This is the most effective way to reduce background GR activation. 2. Serum-Free Conditions: If your cell line can tolerate it, consider running the assay under serum-free or reduced-serum conditions for the treatment period.
Cellular Stress: High cell density, nutrient depletion, or other stressors can sometimes lead to non-specific cellular responses.1. Optimize Cell Culture Conditions: Ensure optimal cell culture conditions, including appropriate media, supplements, and incubation times. 2. Check for Contamination: Regularly test for mycoplasma and other potential contaminants.
Variability in Gene Expression Analysis (qPCR/Microarray) Cellular Heterogeneity: The cell population may not be uniform in its response to this compound.1. Use Clonal Cell Lines: If possible, use a clonal cell line to ensure a more homogeneous population. 2. Single-Cell Analysis: For highly variable responses, consider single-cell RNA sequencing to dissect the heterogeneity.
Timing of Analysis: The kinetics of gene expression changes can vary for different target genes.1. Perform a Time-Course Experiment: Determine the optimal time point for measuring the expression of your gene of interest after this compound treatment. 2. Consistent Timing: Ensure that all samples are harvested at the same time point post-treatment.
RNA Quality and Quantity: Poor quality or inconsistent amounts of starting RNA can lead to variable results.1. Assess RNA Integrity: Check the integrity of your RNA samples using methods like the RNA Integrity Number (RIN). 2. Accurate Quantification: Use a reliable method for RNA quantification to ensure equal input for reverse transcription.

Data Presentation

Table 1: Relative Receptor Affinity of Budesonide and Other Corticosteroids

CompoundRelative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100)
Budesonide935[1]
Fluticasone Propionate1775[1]
Mometasone Furoate2100[1]
Beclomethasone-17-monopropionate (active metabolite of BDP)1345[1]
Triamcinolone Acetonide233[1]
Flunisolide190[1]

Note: this compound is the active epimer of Budesonide and is expected to have a higher RRA than the epimeric mixture.

Table 2: Potency of Budesonide and Other Glucocorticoids in an In Vitro Anti-inflammatory Assay

GlucocorticoidConcentration Range for Inhibition of Cytokine Release
Budesonide10⁻⁹ to 10⁻⁷ M[2]
Beclomethasone Dipropionate (BDP)10⁻⁸ to 10⁻⁶ M[2]
Dexamethasone10⁻⁷ to 10⁻⁵ M[2]
Hydrocortisone10⁻⁴ M[2]

Experimental Protocols

Protocol 1: Glucocorticoid Receptor (GR) Binding Assay

This protocol provides a general workflow for a competitive binding assay to determine the affinity of this compound for the GR.

  • Preparation of Cytosol:

    • Homogenize target tissue (e.g., lung) or cultured cells in a suitable buffer.

    • Centrifuge the homogenate at high speed to obtain the cytosolic fraction (supernatant).

  • Competitive Binding:

    • Incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) with the cytosol.

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • Include a control with a large excess of unlabeled dexamethasone to determine non-specific binding.

  • Separation of Bound and Free Ligand:

    • Use a method like dextran-coated charcoal to separate the protein-bound radioligand from the free radioligand.

  • Quantification:

    • Measure the radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound.

    • Calculate the IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Determine the dissociation constant (Kd) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Anti-Inflammatory Assay (Cytokine Release)

This protocol outlines a method to assess the anti-inflammatory potency of this compound by measuring its effect on cytokine release from stimulated cells.

  • Cell Culture:

    • Plate a suitable cell line (e.g., A549, peripheral blood mononuclear cells) in appropriate culture medium, preferably with charcoal-stripped serum.

  • Pre-treatment with this compound:

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Stimulation:

    • Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or phytohemagglutinin (PHA).

  • Incubation:

    • Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 24-48 hours).

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of a relevant pro-inflammatory cytokine (e.g., IL-6, IL-8, TNF-α) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis:

    • Plot the cytokine concentration against the concentration of this compound.

    • Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of cytokine release.

Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dex This compound GR_complex GR-Hsp90 Complex Dex->GR_complex Binding GR_Dex GR-Dexbudesonide Complex GR_complex->GR_Dex Hsp90 Dissociation GR_Dex_dimer GR-Dexbudesonide Dimer GR_Dex->GR_Dex_dimer Dimerization GRE Glucocorticoid Response Element (GRE) GR_Dex_dimer->GRE Binding NFkB_AP1 NF-κB / AP-1 GR_Dex_dimer->NFkB_AP1 Interference Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Transactivation Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_AP1->Pro_Inflammatory_Genes Inhibition

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A549 cells) Dex_Prep 2. Prepare this compound and Controls Pre_treatment 3. Pre-treat cells with this compound Dex_Prep->Pre_treatment Stimulation 4. Add Inflammatory Stimulus (e.g., TNF-α) Pre_treatment->Stimulation Incubation 5. Incubate (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection ELISA 7. Quantify Cytokines (e.g., IL-8 by ELISA) Supernatant_Collection->ELISA Data_Analysis 8. Analyze Data (Calculate IC50) ELISA->Data_Analysis

Caption: In Vitro Anti-inflammatory Assay Workflow.

References

Technical Support Center: Optimization of Dexbudesonide Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexbudesonide in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer

This compound is the (22R)-epimer of Budesonide. Much of the publicly available pharmacokinetic and formulation data is for Budesonide, which is a 1:1 racemic mixture of the (22R) and (22S) epimers. While the (22R) form is reported to be more active, some studies in humans have not found significant differences in the disposition of the two epimers. The data presented here is predominantly for Budesonide and should be considered as a strong surrogate for this compound, though direct pharmacokinetic comparisons in animal models are limited.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Stability

Q1: What are the primary challenges when formulating this compound for intranasal or pulmonary delivery in animal models?

A1: The main challenges include ensuring stability, achieving the correct particle or droplet size for targeted delivery, and using excipients that are safe for inhalation. Due to the high lipophilicity of Budesonide, it can be difficult to prepare a simple solution at the desired concentration without using a co-solvent. For suspension-based formulations, particle size is critical for deep lung deposition. The choice of excipients for inhalable drugs is limited, with lactose, mannitol, and leucine being the most common.

Q2: My this compound formulation appears to be causing nasal irritation in my rodent models. What could be the cause?

A2: Nasal irritation can be caused by several factors related to the formulation. Extreme pH and salinity can damage the delicate respiratory and olfactory epithelia in mice. It is crucial to ensure your formulation is as close to physiological conditions as possible. Certain excipients or co-solvents, while necessary for solubility or stability, may also cause irritation. Consider running a vehicle-only control group to determine if the irritation is caused by the active pharmaceutical ingredient (API) or the formulation components.

Drug Administration & Dosing

Q3: I am observing high variability in my pharmacokinetic data after intranasal administration. What are the likely causes and how can I mitigate this?

A3: High variability in intranasal delivery studies is a common issue and can stem from several factors:

  • Administration Technique: Incorrect technique can lead to the drug being swallowed rather than deposited in the nasal cavity, leading to variable gastrointestinal absorption. Ensure the animal's head is positioned correctly and the delivery volume is appropriate for the species (e.g., around 20-30 µl for a mouse).

  • Animal Handling: Stress from improper handling can alter physiological parameters, including breathing rate, which can affect drug deposition. Acclimatizing mice to handling for 2-4 weeks prior to the study is crucial.

  • Anesthesia: The choice of anesthetic can impact dosing efficiency. For example, in mice, ketamine/xylazine anesthesia resulted in a greater proportion of an intranasal dose reaching the lungs compared to isoflurane (52% vs. 30%).

  • Anatomical Differences: The nasal cavity of rodents is narrow, making it challenging to consistently target the olfactory epithelium. Slight differences in the depth and angle of administration can lead to significant variations in deposition.

Q4: What is the optimal particle or droplet size for pulmonary delivery of this compound in rodents?

A4: Particle size is a critical factor for achieving targeted lung delivery. The ideal aerodynamic diameter for reaching the deep lung and alveoli is generally between 0.5 and 2 µm.

  • Particles >10 µm: Tend to deposit in the oropharynx due to inertia.

  • Particles 2–5 µm: Primarily deposit in the central airways.

  • Particles 0.5–2 µm: Are small enough to reach the peripheral airways and alveoli.

  • Particles <0.5 µm: May be exhaled before they can deposit.

For rodent models, droplets of 1 to 3 µm are often used in in silico modeling.

Pharmacokinetics & Bioanalysis

Q5: How does the route of administration (intravenous vs. inhalation) affect the pharmacokinetics of Budesonide in rats?

A5: The route of administration significantly impacts the pharmacokinetic profile. After inhalation in rats, Budesonide has a longer half-life in the trachea (8.2 hours) compared to plasma (3.7 hours). This prolonged retention in the airways is due to the formation of Budesonide-oleate, an ester metabolite, which has an even longer half-life of 18-20 hours in the trachea. This reversible esterification is thought to prolong the local anti-inflammatory effect. Intravenous administration results in a similar plasma half-life but with different tissue distribution and selectivity.

Q6: I need to quantify this compound in rat plasma. What is the recommended analytical method?

A6: The most common and sensitive method for quantifying Budesonide (and by extension, this compound) in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method can achieve a very low limit of quantification, often in the low pg/mL range, which is necessary due to Budesonide's low systemic bioavailability. A detailed protocol for this method is provided in the "Experimental Protocols" section below.

Quantitative Data

The following tables summarize pharmacokinetic parameters for Budesonide from various studies in animal models.

Table 1: Pharmacokinetic Parameters of Budesonide in Rats After Inhalation

Formulation Type Cmax (ng/mL) Tmax (h) AUC (0-8h) (ng·h/mL) Reference
Submicron Particles 588.17 ± 97.5 0.25 1989.28 ± 242.8 (Adapted from)

| Micronized Particles | 456.47 ± 102.4 | 0.25 | 1527.53 ± 222.3 | (Adapted from) |

Table 2: Half-life of Budesonide and its Metabolite in Rats

Administration Route Tissue Compound Half-life (h) Reference
Inhalation Plasma Budesonide 3.7
Inhalation Trachea Budesonide 8.2
Inhalation Trachea Budesonide-oleate 18-20

| Intravenous | Plasma | Budesonide | ~3.7 | |

Experimental Protocols

Protocol 1: Intranasal Administration in Awake Mice

This protocol is adapted from established methods for delivering therapeutics to the central nervous system, which prioritizes deposition in the upper nasal cavity.

1. Animal Acclimation (2-4 weeks prior to study):

  • Properly accustom mice to handling to reduce stress-induced anxiety and ensure a correct body position during dosing.
  • Progress through stages of handling, from gentle massaging to holding the mouse by the scruff, spending 2-3 days on each step.
  • Provide positive reinforcement, such as a treat, after each handling session.

2. Dosing Procedure:

  • Restraint: Use a specialized "intranasal grip" to restrain the mouse by hand. This involves a modified scruff hold with the non-dominant hand, keeping the neck parallel to the floor to prevent drainage into the lungs or stomach.
  • Volume: The total administration volume should be limited to approximately 20-30 µl per mouse.
  • Administration:
  • Using a micropipettor with the dominant hand, slowly eject a small droplet (e.g., 3 µl) near one nostril.
  • Allow the mouse to inhale the droplet.
  • Alternate between nostrils, administering small droplets until the full dose is delivered.
  • Hold the mouse in position for a few seconds

Technical Support Center: Dexbudesonide Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Dexbudesonide in experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the handling and analysis of this compound.

Issue 1: Unexpected Peaks in HPLC/UPLC Analysis

Symptoms:

  • Appearance of one or more unexpected peaks in your chromatogram.

  • A decrease in the area of the main this compound peak.

  • Changes in peak shape or retention time.

Possible Causes and Solutions:

CauseSolution
Degradation of this compound This compound is susceptible to degradation under various conditions. Review your experimental protocol for potential stressors such as exposure to light, extreme pH, high temperatures, or oxidizing agents.
Contaminated Mobile Phase or Solvents Prepare fresh mobile phase and sample solvents. Ensure all solvents are of high purity and are properly degassed.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds. If the problem persists, consider replacing the guard column or the analytical column.
Injector or System Contamination Clean the injector and sample loop. Run a blank injection to check for system contamination.
Issue 2: Inconsistent or Poor Reproducibility in Cell-Based Assays

Symptoms:

  • High variability in results between replicate wells or experiments.

  • Lower than expected potency or efficacy of this compound.

  • Signs of cellular stress or toxicity not related to the expected pharmacological effect.

Possible Causes and Solutions:

CauseSolution
This compound Degradation in Culture Media Prepare fresh this compound stock solutions and dilute to the final concentration in culture media immediately before use. Protect solutions from light and store at the recommended temperature.
Solvent Effects Ensure the final

Enhancing Signal-to-Noise in Dexbudesonide Analytical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical assay of Dexbudesonide. Our goal is to help you enhance the signal-to-noise ratio, ensuring robust and reliable results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Column degradation.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
Overloaded column.Reduce the sample concentration or injection volume.
High Baseline Noise Contaminated mobile phase or solvents.Use high-purity solvents and freshly prepared mobile phase. Degas the mobile phase before use.
Detector issues (e.g., dirty flow cell).Flush the flow cell with an appropriate solvent. If noise persists, consult the instrument manual for cleaning procedures.
Pump pulsations.Ensure the pump is properly maintained and check valves are functioning correctly.
Low Signal Intensity Suboptimal ionization in LC-MS/MS.Optimize electrospray ionization (ESI) source parameters such as sprayer voltage, gas flow rates, and temperature.
Matrix effects (ion suppression).Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering matrix components.
Inefficient sample extraction.Optimize the extraction protocol, ensuring the chosen solvent effectively recovers this compound from the sample matrix.
Poor Reproducibility Inconsistent sample preparation.Standardize the sample preparation workflow, including precise volume measurements and consistent timing.
Fluctuations in instrument conditions.Allow the instrument to equilibrate fully before starting the analytical run. Monitor temperature and pressure throughout the analysis.
Injector variability.Inspect the injector for leaks and ensure the sample loop is completely filled during each injection.

Frequently Asked Questions (FAQs)

1. What is the most common cause of signal suppression when analyzing this compound in biological matrices using LC-MS/MS?

Matrix effects are a primary cause of signal suppression. Endogenous components in biological samples (e.g., phospholipids in plasma) can co-elute with this compound and interfere with the ionization process in the mass spectrometer's source, leading to a decreased signal-to-noise ratio. To mitigate this, robust sample preparation methods like solid-phase extraction (SPE) are recommended.

2. How can I improve the recovery of this compound during solid-phase extraction (SPE)?

To improve recovery, ensure the SPE cartridge is appropriate for the analyte's chemistry. For corticosteroids like this compound, a polymeric reversed-phase sorbent is often effective. Additionally, optimize the pH of the sample before loading, and test different wash and elution solvents to find the ideal combination that retains this compound on the sorbent while removing interferences, and then ensures its complete elution.

3. What are the typical linear ranges and limits of quantification (LOQ) for this compound assays?

The linear range and LOQ can vary depending on the analytical method (HPLC-UV vs. LC-MS/MS) and the sample matrix. For HPLC-UV methods, linearity is often observed in the range of 1-50 µg/mL, with an LOQ around 0.25 µg/mL. Highly sensitive LC-MS/MS methods can achieve much lower LOQs, often in the low pg/mL range, with a linear range from approximately 2 to 200 pg/mL in plasma.

4. Can I use the same analytical method for this compound and Budesonide?

Yes, as this compound is an epimer of Budesonide, the analytical methods are generally applicable to both. However, it is crucial to validate the method for the specific epimer you are quantifying to ensure accuracy and precision.

Data Presentation

The following tables summarize typical validation parameters for this compound (or Budesonide) analytical assays from various studies.

Table 1: HPLC-UV Method Validation Data

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 1-201-500.402-12.072
Correlation Coefficient (r²) >0.9990.99950.9996
Limit of Detection (LOD) (µg/mL) 0.050.1Not Reported
Limit of Quantitation (LOQ) (µg/mL) 0.50.25Not Reported
Accuracy (% Recovery) Not ReportedQuantitative99.2-100.6

Table 2: LC-MS/MS Method Validation Data for Budesonide in Human Plasma

ParameterMethod AMethod B
Linearity Range (ng/mL) 0.103-3.0100.002-0.200
Correlation Coefficient (r²) 0.99890.9992
Lower Limit of Quantitation (LLOQ) 0.103 ng/mL2 pg/mL
Precision (%CV) <15%Within acceptance criteria
Accuracy (% Recovery) 72.48-81.48Within acceptance criteria

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

1.

Technical Support Center: Refining Purification Techniques for Dexbudesonide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Dexbudesonide isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Resolution Between this compound Isomers

Potential Cause Recommended Solution
Suboptimal Mobile Phase Composition Modify the mobile phase composition. For polysaccharide-based chiral stationary phases, the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase is critical. Systematically vary the percentage of the organic modifier to optimize selectivity.
Inappropriate Column Temperature Optimize the column temperature. An increase in temperature can sometimes improve peak shape and resolution for budesonide enantiomers.[1]
Incorrect Flow Rate Adjust the flow rate. A lower flow rate generally provides more time for the isomers to interact with the stationary phase, potentially improving resolution.
Column Degradation If the column has been used extensively, its performance may have degraded. Replace the chiral column with a new one of the same type.

Issue 2: Peak Tailing

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase For silica-based columns, residual silanol groups can interact with the analyte, causing tailing. Ensure the mobile phase is buffered at an appropriate pH to suppress silanol ionization.
Column Overload The concentration of the injected sample may be too high. Dilute the sample and reinject.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.
Column Contamination or Voids Flush the column with a strong solvent to remove contaminants. If a void has formed at the column inlet, it may need to be repacked or the column replaced.

Issue 3: Peak Fronting

Potential Cause Recommended Solution
Column Overload This is the most common cause of peak fronting. Reduce the sample concentration or the injection volume.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase. Dissolving the sample in a much stronger solvent can lead to distorted peak shapes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of HPLC column for separating this compound isomers?

A1: Chiral stationary phases (CSPs) are essential for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating corticosteroid isomers like this compound.[1] A specific example is an amylose-tris-[(S)-1-phenylethyl carbamate] stationary phase.[1]

Q2: How does mobile phase composition affect the separation of this compound isomers?

A2: The mobile phase composition, particularly the type and concentration of the organic modifier (e.g., acetonitrile, methanol) and any additives, plays a crucial role in achieving chiral recognition and resolution. The optimal composition must be determined empirically for each specific chiral column and set of isomers. While mobile phase additives may not always have a significant effect on chromatographic parameters for budesonide enantiomers, the ratio of organic solvent to water is a key factor to optimize.[1]

Q3: What are the typical retention times for the this compound (Budesonide) R and S isomers?

A3: Using an amylose-tris-[(S)-1-phenylethyl carbamate] chiral stationary phase with a mobile phase of acetonitrile-water (45:55, v/v) at 40°C and a flow rate of 1.0 mL/min, the retention times for 22R-budesonide and 22S-budesonide have been reported to be approximately 6.40 min and 7.77 min, respectively.[1]

Q4: How can I improve the peak shape of my chromatogram?

A4: To improve peak shape, ensure your sample is not overloaded, the mobile phase pH is appropriate for the analyte and column, and that extra-column volume is minimized. For basic compounds that may exhibit tailing due to interactions with residual silanols on silica-based columns, using an end-capped column or adding a competitive base to the mobile phase can be beneficial.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the separation of budesonide enantiomers based on a published method.[1]

Parameter Value
Chiral Stationary Phase Amylose-tris-[(S)-1-phenylethyl carbamate] (Chiralpak AS-RH)
Column Dimensions 150 mm x 4.6 mm, 5.0 µm
Mobile Phase Acetonitrile-Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 246 nm
Retention Time (22R-budesonide) 6.40 min
Retention Time (22S-budesonide) 7.77 min
Resolution (Rs) 4.64

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Isomers

This protocol is adapted from a validated method for the separation of budesonide enantiomers and is suitable for the analysis of this compound isomers.[1]

1. Materials and Reagents:

  • Dexamethasone Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Chiral HPLC Column: Amylose-tris-[(S)-1-phenylethyl carbamate] (e.g., Chiralpak AS-RH, 150 mm x 4.6 mm, 5.0 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (45:55, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detector: Diode Array Detector (DAD)

  • Detection Wavelength: 246 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in methanol.

  • Dilute the stock solution with the mobile phase to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Identify the peaks corresponding to the this compound R and S isomers based on their retention times.

  • Quantify the isomers using the peak areas and a standard calibration curve.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problems Problem Identification cluster_solutions_resolution Resolution Solutions cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_end End Goal Start Poor Isomer Separation Poor_Resolution Poor Resolution Start->Poor_Resolution Peak_Tailing Peak Tailing Start->Peak_Tailing Peak_Fronting Peak Fronting Start->Peak_Fronting Adjust_Mobile_Phase Adjust Mobile Phase (Organic:Aqueous Ratio) Poor_Resolution->Adjust_Mobile_Phase Optimize_Temperature Optimize Column Temperature Poor_Resolution->Optimize_Temperature Adjust_Flow_Rate Adjust Flow Rate Poor_Resolution->Adjust_Flow_Rate Replace_Column Replace Column Poor_Resolution->Replace_Column Check_pH Check Mobile Phase pH Peak_Tailing->Check_pH Dilute_Sample Dilute Sample Peak_Tailing->Dilute_Sample Minimize_Dead_Volume Minimize Extra- Column Volume Peak_Tailing->Minimize_Dead_Volume Dilute_Sample_Fronting Dilute Sample/ Reduce Injection Volume Peak_Fronting->Dilute_Sample_Fronting Check_Solvent Check Sample Solvent Peak_Fronting->Check_Solvent Good_Separation Good Separation Adjust_Mobile_Phase->Good_Separation Optimize_Temperature->Good_Separation Adjust_Flow_Rate->Good_Separation Replace_Column->Good_Separation Check_pH->Good_Separation Dilute_Sample->Good_Separation Minimize_Dead_Volume->Good_Separation Dilute_Sample_Fronting->Good_Separation Check_Solvent->Good_Separation

Caption: Troubleshooting workflow for this compound isomer purification.

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR_complex Glucocorticoid Receptor (GR) - Heat Shock Protein (HSP) Complex This compound->GR_complex Binds to receptor GR_active Activated GR GR_complex->GR_active HSP dissociates GRE Glucocorticoid Response Element (GRE) on DNA GR_active->GRE Translocates to nucleus and binds to DNA Gene_Transcription Gene Transcription (Anti-inflammatory proteins) GRE->Gene_Transcription Regulates gene expression

Caption: General glucocorticoid receptor signaling pathway.

References

Overcoming challenges in Dexbudesonide formulation for research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in Dexbudesonide formulation. Due to the structural similarities and physicochemical properties shared with Budesonide, and the greater availability of public data for Budesonide, some information herein is based on Budesonide as a close surrogate. This will be noted where applicable.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Solubility & Dissolution

Q1: My this compound batch shows poor solubility in aqueous media. How can I improve it?

A1: this compound, like Budesonide, is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility. This is a primary challenge in developing aqueous-based formulations (e.g., nasal sprays). Here are some strategies:

  • Co-solvents: Utilizing organic solvents such as ethanol, DMSO, or dimethylformamide can significantly increase solubility. However, their concentration must be carefully optimized to ensure safety and stability.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 or Poloxamers can be used to form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can form water-soluble inclusion complexes, which is a widely used technique for improving the solubility of corticosteroids.

  • pH Adjustment: While this compound's solubility is not highly pH-dependent, ensuring the formulation pH is optimized and maintained can prevent precipitation.

  • Solid Dispersions: For solid dosage forms, creating a solid dispersion of this compound in a hydrophilic carrier (e.g., using poloxamers) can enhance the dissolution rate.

Q2: I'm observing inconsistent dissolution profiles for my dry powder inhaler (DPI) formulation. What could be the cause?

A2: Inconsistent dissolution for a DPI can stem from several factors related to both the formulation and the testing method:

  • Particle Size Distribution: A broad or shifting particle size distribution is a major cause of variability. Ensure your micronization and blending processes are well-controlled to produce a consistent aerodynamic particle size.

  • Drug-Carrier Adhesion: The balance of cohesive forces (drug-drug) and adhesive forces (drug-carrier) is critical. If adhesion to the lactose carrier is too strong, the drug may not detach sufficiently during inhalation, leading to poor dissolution and lung deposition.

  • Agglomeration: Micronized drug particles have a high surface energy and tend to agglomerate. This reduces the effective surface area available for dissolution. Ensure proper blending and de-agglomeration strategies are in place.

  • Moisture Content: High moisture content can increase particle agglomeration and affect powder flowability, leading to inconsistent dosing and dissolution.

  • Dissolution Test Method: Dissolution testing for inhaled products is not as standardized as for oral solids. The choice of apparatus, membrane, and media can significantly impact results. Ensure your method is robust and validated.

Stability & Excipient Compatibility

Q3: I am seeing degradation of this compound in my liquid formulation. What are the likely causes and how can I prevent it?

A3: Budesonide is reported to be stable under recommended storage conditions but can degrade under stress. Potential causes for degradation in a liquid formulation include:

  • pH Extremes: Budesonide is known to be unstable under strong alkaline conditions. Ensure the pH of your formulation is buffered to a suitable range, typically between 4.0 and 6.0.

  • Oxidation: As a steroid, this compound can be susceptible to oxidation.

Validation & Comparative

Validating the Purity of Synthesized Dexbudesonide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Dexbudesonide, a potent corticosteroid. It offers a comparative analysis with alternative corticosteroids and presents supporting experimental data and protocols to aid researchers in selecting the most appropriate analytical strategies.

Introduction to this compound and its Therapeutic Alternatives

This compound is the (R)-epimer of Budesonide, a glucocorticoid used in the treatment of asthma and other respiratory diseases.[1] Its therapeutic effect is intrinsically linked to its purity, as impurities can introduce toxicity and alter its pharmacological profile. Common alternatives to this compound in respiratory therapy include other inhaled corticosteroids such as Fluticasone, Beclomethasone, and Mometasone.[2] This guide will focus on the analytical techniques to ensure the purity of synthesized this compound and offer a framework for comparison with these alternatives.

Analytical Methodologies for Purity Validation

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification of the main compound and its impurities, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural elucidation and identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of this compound. The United States Pharmacopeia (USP) provides a detailed monograph for Budesonide, which can be adapted for this compound.[3][4]

Experimental Protocol: HPLC Purity Assay (Adapted from USP Budesonide Monograph)

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm packing) is typically used.[3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.2) and an organic solvent (e.g., acetonitrile) is employed.[3][4]

  • Detection: UV detection at 254 nm is commonly used.[3][4]

  • Sample Preparation: A solution of the synthesized this compound is prepared in a suitable diluent, such as a mixture of the mobile phase components.

  • System Suitability: Before analysis, the system is checked for suitability by injecting a standard solution to ensure adequate resolution, theoretical plates, and tailing factor.[3]

  • Analysis: The sample solution is injected, and the peak areas of this compound and any impurities are measured. The percentage purity is calculated based on the relative peak areas.

Table 1: Comparison of HPLC Methods for Corticosteroid Purity Analysis

ParameterThis compound (Adapted from USP)Fluticasone Propionate (Typical Method)Beclomethasone Dipropionate (Typical Method)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.2)Acetonitrile/WaterMethanol/Water
Detection UV at 254 nmUV at 239 nmUV at 240 nm
Typical Purity Spec. >99.0%>99.0%>99.0%
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of impurities.[5]

Experimental Protocol: LC-MS for Impurity Identification

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole) is used.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for corticosteroid analysis.

  • Chromatography: The HPLC conditions are often similar to those used for the purity assay to allow for direct comparison.

  • Mass Analysis: The mass spectrometer is operated in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific ions for structural elucidation.

  • Data Analysis: The accurate mass measurements from the MS and the fragmentation patterns from the MS/MS are used to propose the structures of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for the unambiguous identification of impurities. Quantitative NMR (qNMR) can also be used for purity determination without the need for a reference standard of the impurity.[6][7]

Experimental Protocol: NMR for Structural Elucidation and Quantification

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation: The synthesized this compound or an isolated impurity is dissolved in a deuterated solvent (e.g., chloroform-d or DMSO-d6).[6]

  • Experiments: A suite of NMR experiments is performed, including 1H, 13C, and 2D-NMR (e.g., COSY, HSQC, HMBC) to assign all the proton and carbon signals and to determine the connectivity of the molecule.

  • qNMR: For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Comparison with Alternative Corticosteroids

The choice of analytical methods for purity validation is similar for other inhaled corticosteroids. However, the specific chromatographic conditions and the potential impurity profiles will differ.

Table 2: Purity and Key Analytical Considerations for this compound and Alternatives

CorticosteroidCommon ImpuritiesKey Analytical ChallengesRecommended Techniques
This compound Epimeric impurity (Budesonide), oxidation products, process-related impurities.Separation of epimers, detection of low-level impurities.HPLC, LC-MS, NMR
Fluticasone Propionate Related substances from synthesis, degradation products.Structural similarity of impurities to the API.HPLC, LC-MS
Beclomethasone Dipropionate Mono- and di-esters, related steroids.Resolution of closely related esters.HPLC, LC-MS
Mometasone Furoate Related furoate esters, degradation products.Potential for multiple related substances.HPLC, LC-MS

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.

G cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Validation cluster_comparison Comparative Analysis Synthesis This compound Synthesis Crude_Purification Crude Purification Synthesis->Crude_Purification Initial_TLC Initial TLC/ UPLC Screen Crude_Purification->Initial_TLC HPLC_Purity HPLC Purity Assay (>99.0%) Initial_TLC->HPLC_Purity LCMS_Impurity LC-MS Impurity Profile HPLC_Purity->LCMS_Impurity If impurities > 0.1% qNMR_Purity qNMR Purity (Orthogonal Method) HPLC_Purity->qNMR_Purity Compare_Alternatives Compare to Alternative Corticosteroids (Fluticasone, etc.) HPLC_Purity->Compare_Alternatives NMR_Structure NMR Structural Confirmation LCMS_Impurity->NMR_Structure For unknown impurities Final_Report Final Purity Report qNMR_Purity->Final_Report Compare_Alternatives->Final_Report G cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Analysis HPLC HPLC System Pump Injector Column (C18) Detector (UV) Purity_Data Purity Data (%) HPLC:p4->Purity_Data MS Mass Spectrometer Ion Source (ESI) Mass Analyzer (TOF/Q) Detector Structure_Data Impurity Structures MS:d1->Structure_Data NMR NMR Spectrometer Magnet Probe Console Confirmation_Data Structural Confirmation NMR:c1->Confirmation_Data Sample Synthesized This compound Sample->HPLC:p2 Sample->MS:i1 Sample->NMR:p1

References

Comparative Efficacy of Dexbudesonide and Other Corticosteroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of Dexbudesonide against other commonly used corticosteroids. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to support informed decision-making in therapeutic development.

Introduction

This compound is the (22R)-epimer of budesonide, a potent glucocorticoid with a high ratio of topical anti-inflammatory to systemic activity. Budesonide itself is a mixture of two epimers, (22R) and (22S), with the (22R) epimer (this compound) being the more pharmacologically active form. This guide will focus on the efficacy of this compound, using data from studies on budesonide where epimer-specific data is unavailable, as the (22R) form is the primary contributor to its therapeutic effects. The comparison will be made against other widely used corticosteroids such as fluticasone, dexamethasone, and beclomethasone dipropionate.

Data Presentation

The following tables summarize the quantitative data from various studies, comparing key efficacy parameters of different corticosteroids.

Table 1: Glucocorticoid Receptor (GR) Binding Affinity

CorticosteroidRelative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100)Dissociation Constant (Kd) (nM)Reference
This compound (as Budesonide)935[Data to be sourced]
Fluticasone Propionate1775[Data to be sourced]
Fluticasone Furoate2989[Data to be sourced]
Mometasone Furoate2100[Data to be sourced]
Beclomethasone-17-monopropionate (active metabolite of BDP)1345[Data to be sourced]
Dexamethasone100[Data to be sourced]

Table 2: In Vitro Anti-inflammatory Potency

CorticosteroidAssayCell TypeInhibitory Concentration (IC50/EC50)Reference
BudesonideIL-5 release inhibitionHuman bronchoalveolar lavage leukocytes10⁻⁹ to 10⁻⁷ M (Effective Concentration Range)
DexamethasoneIL-5 release inhibitionHuman bronchoalveolar lavage leukocytes10⁻⁷ to 10⁻⁵ M (Effective Concentration Range)
Beclomethasone Dipropionate (BDP)IL-5 release inhibitionHuman bronchoalveolar lavage leukocytes10⁻⁸ to 10⁻⁶ M (Effective Concentration Range)
BudesonideInhibition of [³H]thymidine incorporationHuman bone-derived osteoblast-like cells0.47 nM (EC50)
FluticasoneInhibition of [³H]thymidine incorporationHuman bone-derived osteoblast-like cells0.06 nM (EC50)
DexamethasoneInhibition of [³H]thymidine incorporationHuman bone-derived osteoblast-like cells1.5 nM (EC50)

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

1. Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition Assay)

This protocol outlines a standard procedure for determining the binding affinity of corticosteroids to the glucocorticoid receptor.

  • Materials:

    • Radioligand: [³H]-dexamethasone

    • Receptor Source: Cytosolic extract from human lung tissue or a suitable cell line expressing the human GR (e.g., A549 cells).

    • Competitors: Unlabeled this compound, Fluticasone propionate, Dexamethasone, etc.

    • Assay Buffer: Tris-HCl buffer with molybdate and dithiothreitol.

    • Scintillation fluid.

  • Procedure:

    • Prepare cytosolic extracts containing the GR.

    • In a series of tubes, incubate a fixed concentration of [³H]-dexamethasone with increasing concentrations of the unlabeled competitor corticosteroid.

    • Add the cytosolic extract to initiate the binding reaction.

    • Incubate at 4°C for a sufficient time to reach equilibrium.

    • Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.

    • Measure the radioactivity of the bound fraction using a scintillation counter.

    • Calculate the IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Determine the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

2. In Vitro Anti-inflammatory Assay (Cytokine Inhibition in Human Bronchial Epithelial Cells)

This protocol describes a method to assess the anti-inflammatory potency of corticosteroids by measuring the inhibition of pro-inflammatory cytokine release from human bronchial epithelial cells (HBECs).

  • Materials:

    • Cell Line: Primary Human Bronchial Epithelial Cells (HBECs) or a suitable cell line like BEAS-2B.

    • Cell Culture Medium: PneumaCult™-Ex Plus Medium for expansion and PneumaCult™-ALI Medium for differentiation.

    • Inflammatory Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

    • Test Corticosteroids: this compound, Fluticasone propionate, Dexamethasone.

    • ELISA Kit: Human IL-8 ELISA kit.

  • Procedure:

    • Cell Culture and Differentiation: Culture HBECs at the air-liquid interface (ALI) to form a differentiated, mucociliary epithelium.

    • Stimulation and Treatment: Pre-treat the differentiated HBEC cultures with varying concentrations of the test corticosteroids for a specified period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding LPS or TNF-α to the culture medium.

    • Incubate for a further period (e.g., 24 hours).

    • Cytokine Measurement: Collect the basolateral medium from the cultures.

    • Measure the concentration of IL-8 in the medium using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Plot the IL-8 concentration against the corticosteroid concentration and determine the IC50 value for each compound.

Mandatory Visualization

Signaling Pathway

A Comparative Guide to the Cross-Validation of Analytical Methods for Dexbudesonide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Dexbudesonide, a potent corticosteroid, is critical for ensuring product quality and therapeutic efficacy. The selection of an appropriate analytical method is a pivotal decision in the drug development process. This guide provides a comprehensive cross-validation of common analytical methods for this compound, offering a comparative analysis of their performance based on experimental data.

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and sample throughput. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

ParameterHPLCUHPLCLC-MS/MSUV-Visible Spectrophotometry
Linearity Range 1 - 40 µg/mL[1][2]Not explicitly stated, but method transfer from HPLC is successful7.5 - 1000 pg/mL[3]1.4 - 25 µg/mL[4]
Limit of Quantification (LOQ) 0.5 µg/mL[2]Not explicitly stated2 - 7.5 pg/mL[3][5]1.4 µg/mL[6]
Accuracy (% Recovery) 99 - 101%Not explicitly statedMeets regulatory guidelines[7]99 - 100%
Precision (%RSD) < 2%Not explicitly statedMeets regulatory guidelines[7]< 1%[6]
Analysis Run Time ~30 min[8]87% reduction compared to HPLC4 min[3][7]Rapid
Selectivity Good, can separate from related substancesHighVery High, can distinguish from metabolitesLower, susceptible to interference from excipients

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC assay method can be employed for the determination of this compound.[8]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a ratio of 40:60 (v/v).[1]

  • Column: A C18 column is typically used.[1]

  • Flow Rate: A flow rate of 1.0 - 2.0 mL/min is common.[8]

  • Detection: UV detection at 230 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Run Time: Approximately 9 minutes.[1]

Ultra-High-Performance Liquid Chromatography (UPLC)

A successful transfer of a USP HPLC method to a UPLC system has been demonstrated, offering significant improvements in speed and efficiency.

  • Column: ACQUITY UPLC BEH C18 1.7 µm.

  • Mobile Phase: As per the transferred HPLC method.

  • Key Advantage: This method provides an 87% reduction in run time and over 90% reduction in solvent consumption compared to the traditional HPLC method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive quantification of this compound in biological matrices like human plasma, an LC-MS/MS method is preferred.[3][5][7]

  • Sample Preparation: Solid-phase extraction (SPE) is often used for sample clean-up.[5]

  • Chromatographic Separation: Achieved using a UPLC system with a C18 column.[7]

  • Ionization: Positive electrospray ionization (ESI) or atmospheric pressure photoionization (APPI).[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Run Time: As short as 4 minutes.[3][7]

UV-Visible Spectrophotometry

A simple and cost-effective method for the quantification of this compound in bulk and pharmaceutical formulations.[4][6]

  • Solvent: Methanol or a suitable buffer.[6]

  • Wavelength of Maximum Absorbance (λmax): 246 nm.[4][6]

  • Procedure: A standard solution of this compound is prepared and its absorbance is measured. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the sample solution is then determined from the calibration curve.

Cross-Validation Workflow

The cross-validation of different analytical methods is a systematic process to ensure that the chosen methods are suitable for their intended purpose and provide equivalent results.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Validation & Comparison cluster_analysis Data Analysis & Reporting define_methods Define Analytical Methods (e.g., HPLC, UPLC-MS/MS) prepare_samples Prepare Standard and Test Samples define_methods->prepare_samples validate_hplc Validate HPLC Method prepare_samples->validate_hplc validate_uplc Validate UPLC-MS/MS Method prepare_samples->validate_uplc analyze_samples_hplc Analyze Samples with HPLC validate_hplc->analyze_samples_hplc analyze_samples_uplc Analyze Samples with UPLC-MS/MS validate_uplc->analyze_samples_uplc compare_data Compare Performance Data (Accuracy, Precision, Linearity) analyze_samples_hplc->compare_data analyze_samples_uplc->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis conclusion Conclusion on Method Equivalency and Selection statistical_analysis->conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

Dexbudesonide Off-Target Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the off-target effects of Dexbudesonide compared to other inhaled corticosteroids reveals a notable gap in direct comparative studies. While information on the parent compound, Budesonide, and other corticosteroids like Fluticasone and Beclomethasone exists, specific quantitative data on this compound's binding affinity and functional activity at key off-target receptors—mineralocorticoid (MR), progesterone (PR), and androgen (AR) receptors—remains limited in the public domain.

This compound is the 22R-epimer of Budesonide, which is known to be the more pharmacologically active form, exhibiting higher potency and tissue affinity compared to the 22S-epimer. Understanding its interaction with other steroid hormone receptors is crucial for a complete safety and selectivity profile. This guide synthesizes the available comparative data for Budesonide and other relevant corticosteroids and outlines the standard experimental methodologies used to assess these off-target effects.

Comparative Analysis of Receptor Binding Affinity

The selectivity of a corticosteroid is determined by its relative binding affinity for the glucocorticoid receptor (GR) versus off-target receptors. High selectivity is desirable to minimize the potential for side effects associated with the activation of other steroid hormone pathways.

Available data on the relative binding affinity (RBA) of Budesonide and other corticosteroids to the progesterone receptor (PR) is presented below. It is important to note that specific data for this compound was not found. However, as the more active epimer, its selectivity profile is of significant interest.

Table 1: Relative Binding Affinity of Inhaled Corticosteroids for the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR)

CompoundRelative Binding Affinity for GR (Dexamethasone = 100)Relative Binding Affinity for PR (Progesterone = 100)GR/PR Selectivity Ratio
Budesonide855[1]~2.3~372
Fluticasone Propionate1800~15~120
Beclomethasone Dipropionate600~1.3*~461
Dexamethasone1000.2[2]500

Note: Progesterone receptor binding affinity for Budesonide, Fluticasone Propionate, and Beclomethasone Dipropionate are estimated based on available literature and may vary depending on the specific assay conditions. Direct comparative studies are limited.

Functional Activity at Off-Target Receptors

Experimental Protocols

To determine the off-target effects of a compound like this compound, standardized in vitro assays are employed. The following are generalized protocols for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor.

Objective: To determine the relative binding affinity (RBA) of this compound and other corticosteroids for the mineralocorticoid, progesterone, and androgen receptors.

Methodology:

  • Receptor Preparation: Cell lines engineered to express high levels of the target receptor (MR, PR, or AR) are cultured. The cells are then harvested, and a membrane fraction containing the receptors is prepared through homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand known to bind specifically to the target receptor (e.g., [³H]-aldosterone for MR, [³H]-progesterone for PR, or [³H]-R1881 for AR) is incubated with the receptor preparation.

  • Incubation with Test Compounds: A range of concentrations of the unlabeled test compounds (this compound, Budesonide, Fluticasone, Beclomethasone) are added to compete with the radioligand for binding to the receptor.

  • Separation and Detection: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration. The amount of radioactivity bound to the filter is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This assay determines the functional activity of a compound at a specific receptor.

Objective: To assess whether this compound acts as an agonist or antagonist at the mineralocorticoid, progesterone, and androgen receptors.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one containing the full-length cDNA for the target receptor (MR, PR, or AR) and another containing a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.

  • Treatment with Test Compounds: The transfected cells are then treated with a range of concentrations of the test compounds.

  • Cell Lysis and Reporter Gene Measurement: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: An increase in reporter gene activity indicates that the compound is an agonist, while a decrease in agonist-stimulated reporter activity suggests it is an antagonist. Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for steroid hormone receptor activation and a typical workflow for assessing off-target effects.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus steroid Corticosteroid receptor Off-Target Receptor (MR, PR, or AR) steroid->receptor Binding hsp Heat Shock Proteins receptor->hsp Dissociation complex Activated Receptor-Steroid Complex receptor->complex Translocation hre Hormone Response Element (on DNA) complex->hre Binding transcription Gene Transcription hre->transcription Activation/Repression Biological Effect Biological Effect transcription->Biological Effect

Figure 1: Generic signaling pathway for off-target steroid hormone receptor activation.

G cluster_0 Experimental Workflow cluster_1 Binding Affinity cluster_2 Functional Activity start Select Corticosteroids (this compound, Budesonide, etc.) binding_assay Radioligand Binding Assay (MR, PR, AR) start->binding_assay reporter_assay Reporter Gene Assay (MR, PR, AR) start->reporter_assay binding_data Determine Ki values binding_assay->binding_data compare Comparative Analysis binding_data->compare functional_data Determine EC50/IC50 values reporter_assay->functional_data functional_data->compare report Publish Comparison Guide compare->report

References

Dexbudesonide: A Stereospecific Approach to Glucocorticoid Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the stereospecific activity of Dexbudesonide, the (22R)-epimer of Budesonide, reveals a significant enhancement in glucocorticoid receptor binding and subsequent anti-inflammatory potential compared to its (22S)-epimer. This guide provides a detailed comparison of this compound and its stereoisomer, supported by experimental data, to elucidate the importance of stereochemistry in glucocorticoid drug design and efficacy.

Budesonide, a widely used synthetic corticosteroid, exists as a 1:1 racemic mixture of two epimers, the (22R) and (22S) forms. This compound is the pharmacologically active (22R)-epimer. The spatial arrangement of the propyl group at the C-22 position significantly influences the molecule's interaction with the glucocorticoid receptor (GR), the primary target for its anti-inflammatory effects.

Comparative Glucocorticoid Receptor Binding Affinity

The cornerstone of glucocorticoid activity lies in its binding affinity to the GR. Experimental evidence demonstrates a clear stereospecific preference of the GR for this compound.

A study comparing the affinity of the isolated (22R)- and (22S)-epimers of budesonide for the glucocorticoid receptor in rat skeletal muscle showed that the (22R)-epimer (this compound) was twice as active as the (22S)-epimer in binding to the receptor. This enhanced binding affinity of this compound is a key determinant of its superior potency.

CompoundRelative Receptor Affinity (RRA) vs. (22S)-epimer
This compound ((22R)-epimer) 2
(22S)-epimer1

Stereospecific Anti-inflammatory Activity

The higher receptor binding affinity of this compound translates to greater anti-inflammatory potency. The activation of the GR by a glucocorticoid initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes.

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay (Whole-Cell Assay)

This protocol outlines a method for determining the relative binding affinity of test compounds for the glucocorticoid receptor.

1. Cell Culture and Transfection:

  • Cos-7 cells are cultured in appropriate media and seeded in culture dishes.

  • The cells are then transfected with a plasmid expressing the human glucocorticoid receptor.

2. Radioligand Binding:

  • Transfected cells are washed and resuspended in a serum-free medium.

  • The cells are incubated with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled competitor compounds (this compound, (22S)-epimer, and Budesonide).

  • Non-specific binding is determined in the presence of a large excess of unlabeled dexamethasone.

3. Measurement of Radioactivity:

  • After incubation, the cells are washed to remove unbound radioligand.

  • The amount of radioactivity bound to the cells is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The relative binding affinity is calculated based on the IC₅₀ values.

In Vitro Anti-inflammatory Assay (Cytokine Release Assay)

This protocol describes a method to assess the anti-inflammatory activity of corticosteroids by measuring the inhibition of cytokine release from immune cells.

1. Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1) are cultured.

2. Cell Stimulation and Treatment:

  • The cells are pre-incubated with varying concentrations of this compound or the comparator compounds.

  • Inflammation is induced by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS).

3. Measurement of Cytokines:

  • After a specific incubation period, the cell culture supernatant is collected.

  • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • The concentration of the test compound that causes a 50% inhibition of cytokine release (IC₅₀) is calculated.

  • The relative potency of the compounds is determined by comparing their IC₅₀ values.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the experimental workflow for determining receptor binding affinity.

Glucocorticoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (this compound) GR_complex Inactive GR Complex (GR + HSP90/HSP70) GC->GR_complex Binds GR_active Active GR GR_complex->GR_active Conformational Change GRE Glucocorticoid Response Element (GRE) GR_active->GRE Binds to cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Transcription Gene Transcription GRE->Transcription Anti_inflammatory Anti-inflammatory Proteins (e.g., Annexin A1) Transcription->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Proteins (e.g., TNF-α, IL-6) Transcription->Pro_inflammatory Downregulation

Caption: Glucocorticoid Receptor Signaling Pathway.

GR_Binding_Assay_Workflow start Start: Culture GR-expressing cells incubation Incubate cells with radiolabeled glucocorticoid and competitor (this compound vs. S-epimer) start->incubation wash Wash to remove unbound ligand incubation->wash measure Measure bound radioactivity wash->measure analyze Analyze data to determine IC50 and relative binding affinity measure->analyze end End: Compare affinities analyze->end

Dexbudesonide: A Comparative Performance Analysis Against Leading Glucocorticoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Dexbudesonide against other well-established glucocorticoids. It is compiled to offer an objective comparison supported by experimental data, intended for researchers, scientists, and professionals in drug development. For the purpose of this guide, this compound is considered to be the 22R-epimer of Budesonide, which is the more pharmacologically active of its two epimers.[1][2] Budesonide itself is a globally recognized, non-halogenated glucocorticoid used in the management of various inflammatory conditions.

Executive Summary

This compound, the potent 22R-epimer of Budesonide, demonstrates a high affinity for the glucocorticoid receptor (GR) and significant anti-inflammatory activity. While direct head-to-head studies isolating this compound against other glucocorticoids are limited, data on the Budesonide mixture (a 1:1 ratio of the 22R and 22S epimers) provides a strong basis for performance comparison. The 22R epimer is reported to be two to three times more potent than its 22S counterpart.[1] This guide synthesizes available data to benchmark this compound's performance, extrapolated from studies on Budesonide, against key competitors such as Fluticasone Propionate and Mometasone Furoate.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the quantitative data on the glucocorticoid receptor (GR) binding affinity and in vitro anti-inflammatory potency of Budesonide in comparison to other leading glucocorticoids.

Table 1: Glucocorticoid Receptor (GR) Relative Binding Affinity (RBA)

GlucocorticoidRelative Binding Affinity (RBA)¹
Mometasone Furoate2100[3]
Fluticasone Propionate1775[3]
Budesonide 935 [3]
Dexamethasone100

¹Relative Binding Affinity (RBA) is expressed relative to Dexamethasone (RBA = 100). Higher values indicate greater affinity for the glucocorticoid receptor.

Table 2: In Vitro Anti-Inflammatory Potency

GlucocorticoidAssayIC₅₀ (nM)²
Mometasone FuroateNF-κB InhibitionData not available in a directly comparable format
Fluticasone PropionateNF-κB InhibitionData not available in a directly comparable format
Budesonide Cytokine (IL-6) InhibitionPotent inhibition observed, specific IC₅₀ values vary by study
DexamethasoneCytokine (IL-6) InhibitionPotent inhibition observed, specific IC₅₀ values vary by study

Table 3: Pharmacokinetic Properties of Budesonide Epimers

Parameter22R-Budesonide (this compound)22S-Budesonide
Plasma half-life (t½)2.66 ± 0.57 hr[4]2.71 ± 0.69 hr[4]
Volume of distribution (Vβ)425 ± 100 L[4]245 ± 38 L[4]
Plasma clearance117 ± 40 L/hr[4]67 ± 19 L/hr[4]

The larger volume of distribution for the 22R epimer may suggest a higher tissue affinity.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.

Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the relative binding affinity of a test glucocorticoid for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation of Cytosol: Human lung tissue or a suitable cell line (e.g., A549) is homogenized in a buffer solution to isolate the cytosol, which contains the glucocorticoid receptors. The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) is collected.

  • Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol preparation in the presence of varying concentrations of the unlabeled test glucocorticoid (e.g., this compound, Fluticasone Propionate).

  • Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.

  • Separation of Bound and Free Ligand: At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adsorption of the free radioligand to dextran-coated charcoal, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant, which represents the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to a standard glucocorticoid like dexamethasone.[5][6][7][8]

In Vitro Anti-Inflammatory Assay: Cytokine Release Inhibition

Objective: To assess the anti-inflammatory potency of a glucocorticoid by measuring its ability to inhibit the release of pro-inflammatory cytokines from stimulated immune cells.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood and cultured in a suitable medium.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Treatment: The stimulated cells are concurrently treated with various concentrations of the test glucocorticoid.

  • Incubation: The cell cultures are incubated for a specific period (e.g., 24 hours) to allow for cytokine production and release.

  • Cytokine Quantification: After incubation, the cell culture supernatant is collected, and the concentration of the target cytokine is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the glucocorticoid that causes a 50% reduction in cytokine release (IC₅₀) is calculated to determine its anti-inflammatory potency.[9][10][11][12]

Mandatory Visualization

Glucocorticoid Signaling Pathway

Glucocorticoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., this compound) GR_complex GR-HSP90 Complex GC->GR_complex Binds GR_GC_complex GR-GC Complex GR_complex->GR_GC_complex Conformational Change HSP90 HSP90 GR_GC_complex->HSP90 Dissociation GR_GC_dimer GR-GC Dimer GR_GC_complex->GR_GC_dimer Dimerization & Nuclear Translocation NFkB_complex NF-κB-IκB Complex NFkB NF-κB GRE Glucocorticoid Response Element (GRE) GR_GC_dimer->GRE Binds NFkB_nucleus NF-κB GR_GC_dimer->NFkB_nucleus Inhibits (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Activates Inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Inflammatory_genes Activates

Caption: Glucocorticoid signaling pathway illustrating transactivation and transrepression mechanisms.

Experimental Workflow for GR Competitive Binding Assay

GR_Binding_Assay_Workflow start Start prep_cytosol Prepare Cytosol (Source of GR) start->prep_cytosol incubation Incubate Cytosol with: - Radiolabeled Glucocorticoid - Unlabeled Test Glucocorticoid prep_cytosol->incubation separation Separate Bound and Free Radioligand (e.g., Charcoal Adsorption) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate RBA quantification->analysis end End analysis->end

Caption: Workflow for a glucocorticoid receptor competitive binding assay.

References

Safety Operating Guide

Proper Disposal of Dexbudesonide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Dexbudesonide, a corticosteroid, is crucial for environmental protection and adherence to regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound waste generated in a laboratory setting.

Hazard Profile and Environmental Considerations

This compound, like other corticosteroids, is an active pharmaceutical ingredient (API) that can have ecological effects if not disposed of correctly. Safety Data Sheets (SDS) for similar corticosteroids, such as Budesonide, indicate that the substance may be harmful to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a key consideration in the disposal process[1][2]. The SDS also highlights that this compound may cause allergic skin reactions and is suspected of damaging fertility or the unborn child[1].

Disposal Procedures

The primary recommendation for the disposal of this compound is to adhere to local, regional, and national regulations for pharmaceutical waste[1][2]. In a laboratory or professional setting, this typically involves treating it as chemical or pharmaceutical waste rather than general refuse.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure API, contaminated labware (e.g., vials, syringes, gloves), and solutions.

    • Segregate this compound waste from general laboratory waste.

  • Containerization and Labeling:

    • Place this compound waste in a designated, well-sealed, and properly labeled hazardous waste container. The container should be compatible with the waste material[3].

    • The label should clearly indicate "Hazardous Waste" and include the name "this compound."

  • Storage:

    • Store the waste container in a secure, designated area, away from incompatible materials[4]. The storage area should be well-ventilated[3].

  • Disposal:

    • The preferred method of disposal is through a licensed and approved waste disposal contractor specializing in chemical or pharmaceutical waste[3][4]. These contractors will typically use high-temperature incineration for destruction.

    • Under no circumstances should this compound be disposed of down the drain or in the regular trash in a laboratory setting. This is to avoid environmental contamination[1][2].

Decontamination

For spills or contaminated surfaces, the following procedure is recommended:

  • Absorb any liquid with an inert material (e.g., diatomite, universal binders)[2].

  • Decontaminate surfaces by scrubbing with alcohol[2].

  • Collect all cleanup materials and dispose of them as hazardous waste in accordance with the procedures outlined above[2].

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Dexbudesonide_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type (Pure API, Contaminated Labware, Solutions) start->waste_type segregate Segregate from General Waste waste_type->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Secure, Designated Area containerize->store disposal_decision Select Disposal Method store->disposal_decision incineration Licensed Hazardous Waste Contractor (e.g., Incineration) disposal_decision->incineration Professional/Lab Setting improper_disposal Improper Disposal (Drain, Regular Trash) disposal_decision->improper_disposal Non-Compliant end Compliant Disposal incineration->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling and Disposing of Dexbudesonide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Dexbudesonide in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and minimizing environmental impact.

Researchers and drug development professionals working with this compound, a potent corticosteroid, must employ stringent safety measures to mitigate the risks of exposure. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe and compliant laboratory environment.

Operational Plan: Safe Handling of this compound

A multi-layered approach to safety, incorporating engineering controls, appropriate PPE, and strict hygiene practices, is mandatory when working with this compound.

Engineering Controls

To minimize the risk of airborne exposure, all work with powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet. For sterile compounding, a negative pressure isolator is recommended to provide the highest level of containment. The work area should be maintained under negative pressure to prevent the escape of any airborne particles into the surrounding laboratory.

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound:

  • Respiratory Protection: A NIOSH-approved respirator with a P100 filter is essential to prevent inhalation of this compound powder.

  • Eye Protection: Chemical splash goggles or a full-face shield must be worn to protect the eyes from dust and splashes.

  • Hand Protection: Double gloving with nitrile gloves is required. Gloves should be changed immediately if contaminated.

  • Body Protection: A disposable, solid-front gown with tight-fitting cuffs should be worn over laboratory clothing. For larger quantities or in the event of a spill, a disposable coverall is recommended.

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the work area.

Hygiene Practices

Strict adherence to hygiene protocols is crucial to prevent accidental exposure and contamination.

  • Wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.

  • Do not eat, drink, or apply cosmetics in the laboratory.

  • Remove all PPE before leaving the work area.

Quantitative Safety Data

ParameterValueSource
Occupational Exposure Limit (OEL) Data not available for this compound. Handle as a potent compound.N/A
LD50 (Oral, Rat) for Budesonide >800 mg/kgBudesonide Safety Data Sheet

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound is considered hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including gloves, gowns, shoe covers, bench paper, and empty vials, must be placed in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused or expired solutions of this compound should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-resistant sharps container.

Decontamination and Disposal
  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended procedure is to first wipe surfaces with a disposable cloth dampened with a suitable solvent (e.g., 70% ethanol) and then clean with a laboratory detergent.

  • Final Disposal: All hazardous waste containers must be collected and disposed of by a licensed hazardous waste management company. Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's Environmental Health and Safety (EHS) department prior to commencing any work with this compound. These protocols should incorporate the safety and handling procedures outlined in this document and be specific to the experimental procedures being performed.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexbudesonide
Reactant of Route 2
Dexbudesonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.